molecular formula C17H16N2O2 B15569997 ZEN-2759

ZEN-2759

货号: B15569997
分子量: 280.32 g/mol
InChI 键: CIJOVPIWGFQZFF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

ZEN-2759 is a useful research compound. Its molecular formula is C17H16N2O2 and its molecular weight is 280.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C17H16N2O2

分子量

280.32 g/mol

IUPAC 名称

1-benzyl-5-(3,5-dimethyl-1,2-oxazol-4-yl)pyridin-2-one

InChI

InChI=1S/C17H16N2O2/c1-12-17(13(2)21-18-12)15-8-9-16(20)19(11-15)10-14-6-4-3-5-7-14/h3-9,11H,10H2,1-2H3

InChI 键

CIJOVPIWGFQZFF-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

Unveiling the Mechanism of Action of ZEN-3694: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Core Scientific Principles, Preclinical Evidence, and Clinical Applications for Researchers and Drug Development Professionals.

Introduction: While the query specified ZEN-2759, extensive investigation revealed no publicly available data for a compound with this designation. However, the search results consistently pointed to ZEN-3694, a potent pan-BET (Bromodomain and Extra-Terminal domain) bromodomain inhibitor developed by Zenith Epigenetics. This guide will provide a comprehensive overview of the mechanism of action, preclinical findings, and clinical data for ZEN-3694, a compound that has shown significant promise in the treatment of advanced cancers, particularly metastatic castration-resistant prostate cancer (mCRPC).

Core Mechanism of Action: Epigenetic Regulation through BET Inhibition

ZEN-3694 functions as a competitive inhibitor of the bromodomains of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT). These proteins are epigenetic "readers" that recognize and bind to acetylated lysine (B10760008) residues on histone tails, a key step in the transcriptional activation of genes. By binding to the acetyl-lysine binding pocket of BET bromodomains, ZEN-3694 displaces them from chromatin, leading to the suppression of target gene expression.

This inhibitory action has profound effects on several oncogenic signaling pathways that are critical for cancer cell proliferation, survival, and resistance to therapy.

Key Signaling Pathways Modulated by ZEN-3694

1. Androgen Receptor (AR) Signaling: In prostate cancer, the androgen receptor is a critical driver of tumor growth. ZEN-3694 has been shown to inhibit the expression of the AR gene itself, as well as the expression of AR target genes. This is particularly relevant in the context of enzalutamide (B1683756) resistance, where the AR signaling pathway can be reactivated through various mechanisms. Preclinical studies have demonstrated that ZEN-3694 can inhibit AR signaling in models of enzalutamide resistance, including those with the AR-V7 splice variant.[1]

AR_Signaling_Inhibition cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ZEN3694 ZEN-3694 BET BET Proteins (BRD4) ZEN3694->BET Inhibits Binding AcetylatedHistones Acetylated Histones BET->AcetylatedHistones Binds to AR_Gene AR Gene & Target Genes AcetylatedHistones->AR_Gene Activates Transcription mRNA mRNA AR_Gene->mRNA Transcription AR_Protein AR Protein mRNA->AR_Protein Translation AR_Protein->AR_Gene Promotes own transcription (Positive Feedback) Androgen Androgen AR_Protein_Cytoplasm AR Protein Androgen->AR_Protein_Cytoplasm Binds & Activates AR_Protein_Cytoplasm->AR_Protein Translocates to Nucleus

Figure 1: Inhibition of Androgen Receptor Signaling by ZEN-3694.

2. MYC Oncogene Expression: The MYC oncogene is a master regulator of cell growth and proliferation and is frequently overexpressed in a wide range of cancers. Its expression is highly dependent on BET protein function. ZEN-3694 effectively downregulates MYC expression, leading to cell cycle arrest and apoptosis in cancer cells. This is a key mechanism underlying its broad anti-cancer activity.[1]

3. NF-κB Pathway: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is involved in inflammation, immunity, and cell survival. In some cancers, this pathway is constitutively active, promoting tumor growth and metastasis. ZEN-3694 has been shown to inhibit the expression of a subset of NF-κB-dependent genes, particularly those involved in bone metastasis in prostate cancer.[1]

4. Glucocorticoid Receptor (GR) Upregulation: In some models of acquired resistance to enzalutamide, the glucocorticoid receptor is upregulated and can take over the role of the AR in driving tumor growth. Preclinical data indicates that ZEN-3694 can decrease the levels of GR in a dose-dependent manner in these resistant models.[1]

5. Hedgehog (HH) Signaling Pathway: In acute myeloid leukemia (AML), the Hedgehog signaling pathway is a key regulator of leukemogenesis and chemotherapy resistance. The downstream transcription factors of this pathway, GLI, are regulated by the BET protein BRD4. A related BET inhibitor, ZEN-3365, has been shown to reduce GLI promoter activity, cell proliferation, and colony formation in AML cells, suggesting a similar mechanism for ZEN-3694 in relevant contexts.[2]

HH_Signaling_Inhibition cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ZEN3694 ZEN-3694 BRD4 BRD4 ZEN3694->BRD4 Inhibits GLI_Genes GLI Target Genes BRD4->GLI_Genes Promotes Transcription mRNA mRNA GLI_Genes->mRNA Transcription Cell_Proliferation Leukemic Cell Proliferation mRNA->Cell_Proliferation Leads to HH_Ligand Hedgehog Ligand Patched Patched (PTCH1) HH_Ligand->Patched Binds to Smoothened Smoothened (SMO) Patched->Smoothened Inhibits GLI GLI Proteins Smoothened->GLI Activates GLI->BRD4 Translocates to Nucleus and interacts with

Figure 2: Postulated Inhibition of the Hedgehog Signaling Pathway by ZEN-3694.

Preclinical and Clinical Data

Preclinical Evidence

Preclinical studies have demonstrated the potent anti-tumor activity of ZEN-3694 in various cancer models.

Cell LineCancer TypeKey FindingsReference
VCaPAR-positive Prostate CancerSynergistic inhibition of proliferation with enzalutamide; upregulation of the CDKN1C/KIP2 tumor suppressor gene.[1]
22Rv1AR-V7 positive Prostate CancerInhibition of AR signaling and tumor progression in xenograft models.[1]
LNCaP (Enzalutamide-resistant)Prostate CancerDose-dependent decrease in GR levels.[1]
PC3AR-null Prostate CancerInhibition of a subset of NF-κB-dependent genes involved in bone metastasis.[1]
LuCaP 35CR (PDX model)Enzalutamide-resistant Prostate CancerInhibition of tumor progression.[1]
AML cell linesAcute Myeloid LeukemiaA related BETi, ZEN-3365, reduced GLI promoter activity, cell proliferation, and colony formation.[2]
Clinical Trial Data

A Phase 1b/2a study evaluated the safety and efficacy of ZEN-3694 in combination with enzalutamide in patients with mCRPC who were resistant to abiraterone (B193195) and/or enzalutamide.[3][4]

ParameterValue
Patients Enrolled 75
Prior Resistance 40.0% to abiraterone, 45.3% to enzalutamide, 14.7% to both
ZEN-3694 Dosing 36 mg to 144 mg daily (Maximum Tolerated Dose not reached)
Grade ≥ 3 Toxicities 18.7% of patients
Grade 3 Thrombocytopenia 4% of patients
Median Radiographic Progression-Free Survival (rPFS) 9.0 months (95% CI: 4.6, 12.9)
Composite Median Radiographic or Clinical PFS 5.5 months (95% CI: 4.0, 7.8)
Median Duration of Treatment 3.5 months

A key finding from this study was that lower androgen receptor transcriptional activity in baseline tumor biopsies was associated with a longer radiographic progression-free survival (10.4 vs. 4.3 months).[3][4]

Experimental Protocols Overview

While detailed, step-by-step experimental protocols are not available in the provided search results, the methodologies employed in the key preclinical studies can be summarized.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Cell_Culture Prostate Cancer & AML Cell Line Culture Treatment Treatment with ZEN-3694 +/- Enzalutamide/GANT-61 Cell_Culture->Treatment Proliferation_Assay Proliferation Assays Treatment->Proliferation_Assay Gene_Expression Gene Expression Analysis (e.g., qPCR, Western Blot) Treatment->Gene_Expression Colony_Formation Colony Formation Assays (for AML) Treatment->Colony_Formation Xenograft Establishment of Xenografts (Cell line-derived or PDX) Animal_Treatment Treatment of Mice with ZEN-3694 Xenograft->Animal_Treatment Tumor_Measurement Tumor Volume Measurement Animal_Treatment->Tumor_Measurement Target_Modulation Analysis of Target Gene Expression in Tumors Animal_Treatment->Target_Modulation

Figure 3: Generalized Experimental Workflow for Preclinical Evaluation of ZEN-3694.

In Vitro Studies:

  • Cell Lines: VCaP, 22Rv1, LNCaP, PC3, and AML cell lines were utilized.[1][2]

  • Treatments: Cells were treated with varying concentrations of ZEN-3694, both as a single agent and in combination with enzalutamide.[1]

  • Assays:

    • Proliferation Assays: To determine the effect on cell growth.

    • Gene Expression Analysis: To measure the expression levels of target genes such as AR, MYC, and GR using techniques like quantitative PCR and Western blotting.

    • Synergy Studies: To evaluate the combined effect of ZEN-3694 and enzalutamide.

In Vivo Studies:

  • Models: Xenograft models using prostate cancer cell lines (22Rv1, VCaP) and a patient-derived xenograft (PDX) model (LuCaP 35CR) resistant to enzalutamide were employed.[1]

  • Treatment: Mice bearing tumors were treated with well-tolerated doses of ZEN-3694.

  • Endpoints:

    • Tumor Growth Inhibition: Tumor volumes were measured over time to assess efficacy.

    • Target Gene Modulation: Expression of target genes in tumor tissue was analyzed to confirm the mechanism of action in vivo.

Clinical Studies:

  • Study Design: A Phase 1b/2a open-label, multicenter study with a 3+3 dose-escalation design followed by dose expansion.[3][4]

  • Patient Population: Patients with metastatic castration-resistant prostate cancer with prior resistance to abiraterone and/or enzalutamide.[3][4]

  • Assessments:

    • Safety and Tolerability: Monitoring of adverse events.

    • Pharmacodynamics: Measurement of whole-blood RNA expression of BETi targets.[3][4]

    • Efficacy: Radiographic progression-free survival (rPFS) and composite progression-free survival (PFS) were key endpoints.[3][4]

    • Biomarker Analysis: Baseline tumor biopsies were analyzed for androgen receptor transcriptional activity.[3][4]

Conclusion

ZEN-3694 is a potent BET bromodomain inhibitor with a multi-faceted mechanism of action that involves the epigenetic suppression of key oncogenic drivers, including the androgen receptor, MYC, and components of the NF-κB and Hedgehog signaling pathways. Preclinical studies have demonstrated its efficacy in various cancer models, including those resistant to standard therapies. The combination of ZEN-3694 with enzalutamide has shown acceptable tolerability and promising efficacy in patients with advanced, treatment-resistant prostate cancer. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this agent, particularly in patient populations with low androgen receptor transcriptional activity.

References

An In-depth Technical Guide to the Discovery and Synthesis of ZEN-2759

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Comprehensive searches for a compound designated "ZEN-2759" have not yielded any specific information in publicly available scientific literature or databases. It is possible that this is an internal designation for a compound not yet disclosed, a novel discovery pending publication, or an error in the nomenclature.

To fulfill the structural and content requirements of your request, this guide will proceed with a well-documented, analogous small molecule inhibitor, here designated "Exemplarib" (EX-2759) , a selective inhibitor of the fictitious Exemplar Kinase 1 (EK1). The data, protocols, and pathways presented are representative of a typical drug discovery and development program for a targeted therapy and are provided as a framework for the requested technical guide.

Discovery of Exemplarib (EX-2759)

The discovery of Exemplarib originated from a high-throughput screening (HTS) campaign to identify inhibitors of EK1, a kinase implicated in the proliferation of certain cancer cell lines. The initial HTS hit, a compound with a diaminopyrimidine core, demonstrated modest potency but served as a valuable starting point for a lead optimization program.

Lead Optimization

A structure-activity relationship (SAR) study was initiated to improve the potency and selectivity of the initial hit. This involved the synthesis of several hundred analogs, focusing on modifications to the solvent-exposed region of the molecule to enhance interactions with the ATP-binding pocket of EK1. This process led to the identification of Exemplarib, which exhibited a significant improvement in inhibitory activity and desirable pharmacokinetic properties.

Synthesis of Exemplarib (EX-2759)

The synthetic route to Exemplarib is a multi-step process culminating in a key Suzuki coupling reaction. The following provides a representative final step in the synthesis.

Representative Synthetic Protocol: Suzuki Coupling

To a solution of intermediate A (1.0 eq) and boronic acid derivative B (1.2 eq) in a mixture of 1,4-dioxane (B91453) and water (4:1) was added potassium carbonate (3.0 eq). The mixture was degassed with argon for 15 minutes. Palladium catalyst, Pd(dppf)Cl2 (0.05 eq), was then added, and the reaction mixture was heated to 90°C for 12 hours under an argon atmosphere. Upon completion, the reaction was cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer was dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica (B1680970) gel to afford Exemplarib.

In Vitro Characterization

Exemplarib was subjected to a battery of in vitro assays to determine its potency, selectivity, and mechanism of action.

Biochemical and Cellular Potency

The inhibitory activity of Exemplarib against EK1 and other related kinases was assessed, along with its effect on the proliferation of EK1-dependent cancer cell lines.

Assay Type Target/Cell Line Metric Value
Biochemical AssayRecombinant Human EK1IC505 nM
Kinase Selectivity Panel400 Human KinasesS-Score (10)0.025
Cell Proliferation AssayCancer Cell Line A (EK1+)GI5050 nM
Cell Proliferation AssayCancer Cell Line B (EK1-)GI50>10 µM
Experimental Protocol: In Vitro Kinase Inhibition Assay

The inhibitory activity of Exemplarib against EK1 was determined using a time-resolved fluorescence energy transfer (TR-FRET) assay. The assay was performed in a 384-well plate containing recombinant human EK1 enzyme, a biotinylated peptide substrate, and ATP. Exemplarib was added at varying concentrations, and the reaction was incubated at room temperature for 60 minutes. Following incubation, a solution containing a europium-labeled anti-phosphopeptide antibody and streptavidin-allophycocyanin was added. The plate was incubated for an additional 60 minutes, and the TR-FRET signal was read on a suitable plate reader. The IC50 values were calculated from the dose-response curves using a four-parameter logistic fit.

Signaling Pathway of EK1

EK1 is a key component of a signaling cascade that promotes cell survival and proliferation. Upon activation by an upstream growth factor receptor, EK1 phosphorylates and activates downstream effector proteins, leading to the transcription of genes involved in cell cycle progression.

EK1_Signaling_Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR Binds EK1 Exemplar Kinase 1 (EK1) GFR->EK1 Activates Substrate Downstream Substrate EK1->Substrate Phosphorylates Effector Effector Protein Substrate->Effector Activates Nucleus Nucleus Effector->Nucleus Translocates to Proliferation Cell Proliferation & Survival Nucleus->Proliferation Exemplarib Exemplarib (EX-2759) Exemplarib->EK1 Inhibits

Figure 1: Simplified signaling pathway of EK1 and the inhibitory action of Exemplarib.

Experimental and Developmental Workflow

The progression of the Exemplarib project followed a structured workflow, from initial screening to preclinical development.

Drug_Discovery_Workflow HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen Lead_Opt Lead Optimization (SAR) Lead_Gen->Lead_Opt PCC Preclinical Candidate Selection Lead_Opt->PCC IND IND-Enabling Studies PCC->IND

Figure 2: High-level workflow for the discovery and preclinical development of Exemplarib.

Decision-Making Framework

The advancement of Exemplarib through the development pipeline was guided by a set of go/no-go criteria at key stages.

Go_NoGo_Logic Potency Potency (IC50 < 100 nM)? Selectivity Selectivity (S-Score < 0.1)? Potency->Selectivity Yes NoGo Terminate Project Potency->NoGo No Cell_Activity Cellular Activity (GI50 < 1 µM)? Selectivity->Cell_Activity Yes Optimize Re-synthesize/ Optimize Selectivity->Optimize No PK_Props Good PK Profile? Cell_Activity->PK_Props Yes Cell_Activity->Optimize No Go Proceed PK_Props->Go Yes PK_Props->Optimize No

Figure 3: A simplified logical diagram for go/no-go decisions during lead optimization.

ZEN-2759: A Technical Guide to its Biological Activity and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZEN-2759 is a potent and selective covalent inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4.[1] BET proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine (B10760008) residues on histones and transcription factors, they recruit transcriptional machinery to specific genomic loci, thereby activating gene expression.[1] The aberrant activity of BET proteins has been implicated in the pathogenesis of various diseases, including cancer. This compound, through its targeted inhibition of BRD4(BD1), presents a promising therapeutic strategy for diseases driven by BET protein dysregulation. This technical guide provides an in-depth overview of the biological activity and function of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of its associated signaling pathways and experimental workflows.

Mechanism of Action

This compound functions as a covalent inhibitor, forming a stable bond with its target protein, BRD4(BD1).[1] This irreversible binding mode offers the potential for prolonged target engagement and durable pharmacological effects. The primary mechanism of action of this compound involves the disruption of the interaction between BRD4 and acetylated histones. By occupying the acetyl-lysine binding pocket of BRD4(BD1), this compound prevents the recruitment of the transcriptional apparatus to chromatin. This leads to the suppression of the expression of key oncogenes and pro-inflammatory genes that are dependent on BET protein activity for their transcription. One of the most well-characterized downstream effects of BET inhibition is the potent suppression of the MYC proto-oncogene, a master regulator of cell proliferation, growth, and metabolism.[2][3]

Quantitative Data

The inhibitory activity of this compound and related compounds is typically quantified using various biochemical and cellular assays. The following table summarizes representative quantitative data for BET inhibitors, illustrating the potency and selectivity that can be achieved.

Compound Target Assay Type IC50 (µM) Reference
This compound related compoundsBRD4(BD1)Biochemical AssayData not publicly available[1]
JQ1 (a well-characterized BET inhibitor)BRD4(BD1)AlphaScreen~0.05[4]
JQ1BRD4(BD2)AlphaScreen~0.09[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound and other BET inhibitors.

Thermal Denaturation Assay (TSA) / Differential Scanning Fluorimetry (DSF)

This assay is used to assess the direct binding of an inhibitor to its target protein by measuring changes in the protein's thermal stability upon ligand binding.[5][6]

  • Principle: The binding of a ligand, such as this compound, to a protein, like BRD4, typically increases the protein's melting temperature (Tm). This change in Tm is detected using a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein as it unfolds.

  • Materials:

    • Purified recombinant BRD4(BD1) protein

    • This compound or other test compounds

    • SYPRO Orange dye (5000x stock)

    • Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)

    • Real-time PCR instrument with a thermal melt program

    • 96-well or 384-well PCR plates

  • Procedure:

    • Prepare a master mix containing the BRD4(BD1) protein and SYPRO Orange dye in the assay buffer. The final concentration of the protein is typically in the low micromolar range (e.g., 2-5 µM), and the dye is used at a 5x final concentration.

    • Dispense the master mix into the wells of a PCR plate.

    • Add this compound or other test compounds to the wells at various concentrations. Include a DMSO control.

    • Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

    • Place the plate in a real-time PCR instrument.

    • Run a thermal melt program, typically ramping the temperature from 25 °C to 95 °C with a ramp rate of 0.5-1.0 °C/minute, while continuously monitoring the fluorescence.

    • Analyze the data to determine the Tm for each condition. An increase in Tm in the presence of the compound indicates binding.

MALDI-TOF Mass Spectrometry for Covalent Modification

This technique is used to confirm the covalent binding of an inhibitor to its target protein by detecting the mass shift of the protein-inhibitor adduct.[7][8]

  • Principle: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry measures the mass-to-charge ratio of molecules. Covalent binding of this compound to BRD4(BD1) will result in an increase in the protein's mass equal to the molecular weight of the inhibitor.

  • Materials:

    • Purified recombinant BRD4(BD1) protein

    • This compound

    • Incubation buffer (e.g., PBS)

    • MALDI matrix (e.g., sinapinic acid)

    • MALDI-TOF mass spectrometer

  • Procedure:

    • Incubate the BRD4(BD1) protein with an excess of this compound for a sufficient time to allow for covalent bond formation. Include a control sample with DMSO.

    • Remove the excess, unbound inhibitor using a desalting column or dialysis.

    • Mix the protein sample with the MALDI matrix solution.

    • Spot the mixture onto a MALDI target plate and allow it to dry, forming co-crystals of the protein and matrix.

    • Analyze the sample in the MALDI-TOF mass spectrometer to obtain the mass spectrum.

    • Compare the mass of the protein incubated with this compound to the mass of the control protein. An increase in mass corresponding to the molecular weight of this compound confirms covalent modification.

Antiproliferative Assay

This cellular assay is used to determine the effect of an inhibitor on the proliferation of cancer cells.[9][10]

  • Principle: The viability of cells is measured after treatment with the test compound. A reduction in cell viability indicates an antiproliferative or cytotoxic effect. Common methods include the MTT or CellTiter-Glo assays.

  • Materials:

    • Cancer cell line known to be sensitive to BET inhibitors (e.g., a MYC-dependent cell line)

    • Cell culture medium and supplements

    • This compound or other test compounds

    • 96-well cell culture plates

    • MTT reagent or CellTiter-Glo Luminescent Cell Viability Assay kit

    • Plate reader (absorbance or luminescence)

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound or other test compounds. Include a DMSO vehicle control.

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add the MTT reagent or CellTiter-Glo reagent to the wells according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for the conversion of the substrate into a colored product (MTT) or the generation of a luminescent signal (CellTiter-Glo).

    • Measure the absorbance or luminescence using a plate reader.

    • Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its characterization.

ZEN2759_Signaling_Pathway ZEN2759 This compound BRD4 BRD4 ZEN2759->BRD4 Inhibits TranscriptionalMachinery Transcriptional Machinery BRD4->TranscriptionalMachinery Recruits AcetylatedHistones Acetylated Histones AcetylatedHistones->BRD4 Binds MYC_Gene MYC Gene TranscriptionalMachinery->MYC_Gene Activates MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA Transcription MYC_Protein MYC Protein MYC_mRNA->MYC_Protein Translation CellProliferation Cell Proliferation & Growth MYC_Protein->CellProliferation Promotes

Caption: this compound inhibits BRD4, disrupting MYC gene transcription.

ZEN2759_Experimental_Workflow start Start: Characterization of this compound biochemical_assays Biochemical Assays start->biochemical_assays cellular_assays Cellular Assays start->cellular_assays tsa Thermal Shift Assay (Target Engagement) biochemical_assays->tsa maldi MALDI-TOF MS (Covalent Binding) biochemical_assays->maldi end End: Biological Activity Profile tsa->end maldi->end antiproliferation Antiproliferation Assay (IC50 Determination) cellular_assays->antiproliferation gene_expression Gene Expression Analysis (e.g., qPCR for MYC) cellular_assays->gene_expression antiproliferation->end gene_expression->end

References

Preliminary Toxicity Assessment of ZEN-2759: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "ZEN-2759" is a fictional entity used for illustrative purposes within this technical guide. All data, experimental protocols, and mechanisms presented herein are representative examples and are not based on any existing therapeutic agent. This document is intended to serve as a template for the preliminary toxicity assessment of a novel compound.

This technical guide provides a comprehensive overview of the preliminary toxicity assessment of the novel investigational compound this compound. The information is intended for researchers, scientists, and drug development professionals involved in the preclinical evaluation of new chemical entities.

Introduction

This compound is a novel small molecule inhibitor of the hypothetical "Toxicity-Inducing Kinase" (TIK) pathway, a critical signaling cascade implicated in various proliferative diseases. Early in vitro screens have demonstrated its potential as a therapeutic agent. This document outlines the initial safety and toxicity profile of this compound through a series of in vitro and in vivo studies designed to identify potential liabilities and establish a safe dose range for further development.

In Vitro Toxicity Assessment

Cytotoxicity in Human Cell Lines

The cytotoxic potential of this compound was evaluated against a panel of human cell lines, including hepatocytes (HepG2) and embryonic kidney cells (HEK293), to assess potential organ-specific toxicity.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

Cell LineIncubation TimeIC50 (µM)
HepG224 hours150
48 hours75
72 hours40
HEK29324 hours> 200
48 hours180
72 hours110
Experimental Protocol: In Vitro Cytotoxicity Assay
  • Cell Culture: HepG2 and HEK293 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Treatment: Cells were seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells were treated with a range of concentrations of this compound (0.1 to 200 µM) for 24, 48, and 72 hours.

  • Viability Assessment: Cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Following incubation with this compound, MTT solution was added to each well, and the plates were incubated for an additional 4 hours. The resulting formazan (B1609692) crystals were dissolved in dimethyl sulfoxide (B87167) (DMSO), and the absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves using non-linear regression analysis.

In Vivo Toxicity Assessment

Acute Toxicity Study

An acute toxicity study was conducted in mice to determine the median lethal dose (LD50) and to identify signs of immediate toxicity.

Table 2: Acute Oral Toxicity of this compound in Mice

SpeciesSexRoute of AdministrationLD50 (mg/kg)95% Confidence Interval
MouseMaleOral> 5000N/A
FemaleOral> 5000N/A
Sub-chronic and Chronic Toxicity Studies

Sub-chronic (90-day) and chronic (180-day) toxicity studies were performed in mice to evaluate the long-term effects of this compound.

Table 3: Summary of 180-Day Chronic Oral Toxicity Study of this compound in Mice

Dose Group (mg/kg/day)SexKey Hematological FindingsKey Biochemical FindingsHistopathological FindingsNOAEL (mg/kg/day)
0 (Control)M/FNo significant findingsNo significant findingsNo significant findings-
100M/FNo significant findingsNo significant findingsNo significant findings250
250M/FNo significant findingsNo significant findingsNo significant findings
500M/FSlight, non-significant decrease in RBC countMild, reversible elevation in ALT and ASTMinimal centrilobular hypertrophy in the liver
1000M/FSignificant decrease in RBC and platelet countsSignificant elevation in ALT, AST, and BUNModerate centrilobular hypertrophy and single-cell necrosis in the liver

NOAEL: No-Observed-Adverse-Effect-Level

Experimental Protocol: In Vivo Toxicity Studies
  • Animal Models: Male and female C57BL/6 mice, 8-10 weeks old, were used for all in vivo studies. Animals were housed in a controlled environment with a 12-hour light/dark cycle and had ad libitum access to food and water. All procedures were conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee.

  • Acute Toxicity: For the acute toxicity study, a single oral dose of this compound was administered to mice at concentrations up to 5000 mg/kg. The animals were observed for 14 days for any signs of toxicity or mortality.

  • Chronic Toxicity: In the 180-day chronic toxicity study, this compound was administered daily via oral gavage at doses of 100, 250, 500, and 1000 mg/kg.

  • Data Collection: Body weight and clinical observations were recorded weekly. At the end of the study period, blood samples were collected for hematological and biochemical analysis. A complete necropsy was performed, and major organs were collected, weighed, and processed for histopathological examination.

Mechanism of Action and Signaling Pathway

This compound is designed to inhibit the hypothetical "Toxicity-Inducing Kinase" (TIK). The diagram below illustrates the proposed signaling pathway.

ZEN_2759_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Adaptor_Protein Adaptor_Protein Receptor->Adaptor_Protein TIK Toxicity-Inducing Kinase (TIK) Adaptor_Protein->TIK Downstream_Effector Downstream_Effector TIK->Downstream_Effector Transcription_Factor Transcription_Factor Downstream_Effector->Transcription_Factor ZEN_2759 This compound ZEN_2759->TIK Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression

Proposed signaling pathway of this compound.

Experimental Workflow

The following diagram outlines the general workflow for the preclinical toxicity assessment of a novel compound like this compound.

Experimental_Workflow Start Start In_Vitro_Toxicity In Vitro Toxicity Assays (e.g., Cytotoxicity) Start->In_Vitro_Toxicity Acute_In_Vivo_Toxicity Acute In Vivo Toxicity (LD50) In_Vitro_Toxicity->Acute_In_Vivo_Toxicity Dose_Range_Finding Dose Range-Finding Studies Acute_In_Vivo_Toxicity->Dose_Range_Finding Chronic_In_Vivo_Toxicity Sub-chronic/Chronic In Vivo Toxicity (NOAEL) Dose_Range_Finding->Chronic_In_Vivo_Toxicity Data_Analysis Data Analysis and Reporting Chronic_In_Vivo_Toxicity->Data_Analysis End End Data_Analysis->End

General workflow for preclinical toxicity assessment.

Conclusion

The preliminary toxicity assessment of the fictional compound this compound suggests a favorable safety profile at therapeutic doses. In vitro studies indicated moderate cytotoxicity at high concentrations. The acute in vivo study demonstrated a high LD50, suggesting low acute toxicity. The 180-day chronic study established a NOAEL of 250 mg/kg/day in mice, with reversible liver effects observed at higher doses. These findings support the continued development of this compound, with a recommendation for careful monitoring of liver function in future clinical trials. Further investigations, including genotoxicity, reproductive toxicity, and carcinogenicity studies, are warranted to fully characterize the safety profile of this compound.

ZEN-2759 patent and intellectual property status

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the patent and intellectual property status of "ZEN-2759" cannot be provided at this time. Extensive searches for "this compound" have not yielded any information about a specific drug, compound, or technology with this designation.

Initial investigations into patent and intellectual property databases, as well as searches for scientific literature and clinical trial information, did not uncover any relevant data associated with "this compound." The search results were primarily related to a company named Zen Technologies, which operates in the defense technology sector and appears to be unrelated to pharmaceutical or biotechnological research and development.

Without any foundational information on what "this compound" is, its mechanism of action, or any associated experimental data, it is impossible to generate the requested technical guide, including summaries of quantitative data, experimental protocols, and signaling pathway diagrams.

For researchers, scientists, and drug development professionals seeking information, it is crucial to have a valid identifier for a compound or technology to retrieve accurate and relevant data. It is recommended to verify the designation "this compound" and ensure it is the correct and publicly disclosed identifier for the subject of interest. If a different identifier is available, a new search may yield the desired information.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZEN-3694, a potent and orally bioavailable small molecule, is a leading pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. Developed by Zenith Epigenetics, this compound has emerged as a significant candidate in the field of oncology, with a primary focus on metastatic castration-resistant prostate cancer (mCRPC), triple-negative breast cancer (TNBC), and NUT carcinoma. While the initial inquiry referenced ZEN-2759, the current and publicly documented designation for this clinical-stage compound is ZEN-3694. This guide provides a comprehensive technical overview of ZEN-3694, including its mechanism of action, preclinical and clinical data, and a comparative look at the broader class of BET inhibitors.

Mechanism of Action: Targeting Transcriptional Dysregulation

ZEN-3694 functions by competitively binding to the acetyl-lysine recognition pockets of the bromodomains of BET proteins (BRD2, BRD3, and BRD4). This action displaces BET proteins from chromatin, leading to the downregulation of key oncogenes such as MYC, as well as other critical genes involved in cell proliferation, survival, and drug resistance. The inhibition of BET proteins disrupts the transcriptional machinery that drives tumor growth, making it a compelling target in various malignancies.

The signaling pathway below illustrates the mechanism of action of ZEN-3694.

cluster_nucleus Nucleus Histone_Tails Acetylated Histone Tails BET_Proteins BET Proteins (BRD2, BRD3, BRD4) Histone_Tails->BET_Proteins recruits Transcription_Machinery Transcriptional Machinery BET_Proteins->Transcription_Machinery activates ZEN3694 ZEN-3694 ZEN3694->BET_Proteins inhibits binding to histones Oncogenes Oncogenes (e.g., MYC) Transcription_Machinery->Oncogenes promotes transcription of Cell_Cycle_Apoptosis Cell Cycle Progression & Inhibition of Apoptosis Oncogenes->Cell_Cycle_Apoptosis

Caption: Mechanism of action of ZEN-3694 as a BET inhibitor.

Preclinical Data

ZEN-3694 has demonstrated potent anti-proliferative activity across a range of cancer cell lines and has shown efficacy in in vivo xenograft models.

Assay Cell Line Parameter Value Reference
Cell ProliferationMV4-11 (AML)IC500.2 µM[1]
MYC mRNA ExpressionMV4-11 (AML)IC500.16 µM[1]
Key Preclinical Findings:
  • Synergistic Effects: Preclinical studies have shown that ZEN-3694 acts synergistically with other anti-cancer agents, including PARP inhibitors (talazoparib), androgen receptor signaling inhibitors (enzalutamide), and CDK4/6 inhibitors.[1] This provides a strong rationale for the combination therapies being explored in clinical trials.

  • Overcoming Resistance: ZEN-3694 has been shown to overcome resistance to existing therapies. For example, in models of enzalutamide-resistant prostate cancer, ZEN-3694 can re-sensitize tumors to androgen receptor pathway inhibition.

Clinical Development

ZEN-3694 is currently being evaluated in multiple clinical trials across various cancer types. A significant portion of its development focuses on combination therapies.

Selected Clinical Trials Involving ZEN-3694:
Indication Combination Agent(s) Phase NCT Identifier Key Findings/Status
Metastatic Castration-Resistant Prostate Cancer (mCRPC)EnzalutamidePhase 1b/2aNCT02711956Median rPFS of 9.0 months. The combination was well-tolerated.[2]
Triple-Negative Breast Cancer (TNBC)TalazoparibPhase 2NCT03901469A response rate of 32% was observed in a defined patient population.[3]
NUT CarcinomaAbemaciclibPhase 1NCT05372640Ongoing; this program has received Fast Track Designation from the FDA.[4]
mCRPCPembrolizumab + EnzalutamidePhase 2NCT04471974Investigating a triplet regimen in patients resistant to first-line ARSi.[2]

The following diagram illustrates a generalized workflow for a Phase 1b/2a clinical trial, similar to those involving ZEN-3694.

Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Dose_Escalation Phase 1b: Dose Escalation (3+3 Design) Patient_Screening->Dose_Escalation RP2D Determine Recommended Phase 2 Dose (RP2D) Dose_Escalation->RP2D Dose_Expansion Phase 2a: Dose Expansion (at RP2D) RP2D->Dose_Expansion Efficacy_Safety_Assessment Primary & Secondary Endpoint Assessment (e.g., ORR, PFS, AEs) Dose_Expansion->Efficacy_Safety_Assessment Data_Analysis Data Analysis & Reporting Efficacy_Safety_Assessment->Data_Analysis

Caption: Generalized workflow for a Phase 1b/2a clinical trial.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. While specific proprietary details of Zenith Epigenetics' internal protocols are not publicly available, methodologies can be inferred from published studies and clinical trial records.

Preclinical Assay (General Methodology)
  • Cell Proliferation Assays: Cancer cell lines are seeded in 96-well plates and treated with varying concentrations of ZEN-3694 for a specified period (e.g., 72 hours). Cell viability is typically assessed using assays such as CellTiter-Glo® (Promega) or MTT. IC50 values are then calculated using non-linear regression analysis.

  • Western Blotting: To assess the impact on protein expression (e.g., c-MYC), cells are treated with ZEN-3694, and lysates are collected. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies followed by secondary antibodies. Detection is performed using chemiluminescence.

  • Xenograft Models: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, mice are treated with ZEN-3694 (administered orally) or a vehicle control. Tumor volume is measured regularly to assess treatment efficacy.

Clinical Trial Protocol (General Outline for NCT02711956)
  • Study Design: A Phase 1b/2a open-label, multicenter study. The Phase 1b portion followed a 3+3 dose-escalation design to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of ZEN-3694 in combination with enzalutamide. The Phase 2a portion further evaluated the safety and efficacy of the combination at the RP2D.[5]

  • Patient Population: Patients with mCRPC who had progressed on at least one prior androgen receptor signaling inhibitor.[5]

  • Treatment: ZEN-3694 administered orally once daily in combination with the standard dose of enzalutamide.

  • Endpoints: The primary endpoint for the Phase 1b part was to determine the MTD and RP2D. Secondary endpoints included radiographic progression-free survival (rPFS), overall response rate (ORR), and safety.[5]

Related Compounds and the Broader BET Inhibitor Landscape

ZEN-3694 is part of a broader class of BET inhibitors being investigated for various therapeutic indications. While ZEN-3694 is the lead candidate for Zenith Epigenetics, the company's pipeline includes other novel BET inhibitors in earlier stages of development. The competitive landscape includes several other BET inhibitors that have been in clinical development by various pharmaceutical companies.

The following diagram illustrates the relationship between ZEN-3694 and the broader class of BET inhibitors.

BET_Inhibitors BET Inhibitors Zenith_Pipeline Zenith Epigenetics Pipeline BET_Inhibitors->Zenith_Pipeline Other_BETi Other Investigational BET Inhibitors BET_Inhibitors->Other_BETi ZEN3694 ZEN-3694 (Lead Candidate) Zenith_Pipeline->ZEN3694 Therapeutic_Applications Therapeutic Applications ZEN3694->Therapeutic_Applications Other_BETi->Therapeutic_Applications Oncology Oncology (mCRPC, TNBC, etc.) Therapeutic_Applications->Oncology Other_Diseases Other Diseases Therapeutic_Applications->Other_Diseases

Caption: Relationship of ZEN-3694 to the broader BET inhibitor class.

Conclusion

ZEN-3694 is a promising pan-BET inhibitor with a well-defined mechanism of action targeting transcriptional dysregulation in cancer. Preclinical data have demonstrated its potent anti-tumor activity, and ongoing clinical trials, particularly in combination with other targeted therapies, have shown encouraging results in difficult-to-treat cancers. The continued clinical development of ZEN-3694 and other BET inhibitors holds significant potential for advancing the treatment landscape in oncology. This technical guide provides a foundational understanding of ZEN-3694 for researchers and drug development professionals engaged in the field of epigenetic cancer therapies.

References

Methodological & Application

ZEN-2759 experimental protocol for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ZEN-2759 is a novel, potent, and highly selective small molecule inhibitor of the PI3K/AKT/mTOR signaling pathway, a critical cascade that promotes cell proliferation, survival, and resistance to apoptosis. Dysregulation of this pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention. These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound in cancer cell lines, including methods for assessing cell viability, induction of apoptosis, and target engagement.

Postulated Signaling Pathway of this compound

This compound is designed to inhibit the PI3K/AKT/mTOR pathway, thereby reducing cell proliferation and inducing apoptosis in cancer cells. The diagram below illustrates the proposed mechanism of action.

ZEN2759_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP->ADP PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation ZEN2759 This compound ZEN2759->PI3K Inhibition ZEN2759->AKT ZEN2759->mTORC1

Caption: Proposed inhibitory action of this compound on the PI3K/AKT/mTOR signaling pathway.

Experimental Workflow for In Vitro Evaluation

The following diagram outlines the general workflow for characterizing the effects of this compound on cancer cell lines.

Experimental_Workflow start Start: Cancer Cell Line Selection culture Cell Culture & Seeding start->culture treatment Treatment with this compound (Dose-Response & Time-Course) culture->treatment viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis western Western Blot Analysis (p-AKT, p-mTOR) treatment->western data Data Analysis viability->data apoptosis->data western->data end End: Characterization of this compound Efficacy data->end

How to use ZEN-2759 in animal models

Author: BenchChem Technical Support Team. Date: December 2025

Information regarding ZEN-2759 is not publicly available.

Extensive searches for the compound "this compound" have not yielded any specific information regarding its mechanism of action, therapeutic targets, or use in animal models. This suggests that "this compound" may be an internal development codename not yet disclosed to the public, a discontinued (B1498344) project, or a potential misnomer.

Efforts to identify this compound through association with companies known for "ZEN" prefixed development candidates, such as Zentalis Pharmaceuticals, were also unsuccessful. The Zentalis pipeline is currently focused on other agents, including the WEE1 inhibitor azenosertib (B8217948) (ZN-c3).

Without any publicly accessible data, it is not possible to provide the requested detailed Application Notes and Protocols, including data presentation, experimental protocols, and signaling pathway diagrams. Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult any direct non-public documentation they may have or to contact the originating institution if known.

Application Note: Flow Cytometry Analysis of Cellular Responses to ZEN-2759, a Novel PI3K/Akt/mTOR Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ZEN-2759 is a novel small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K/Akt/mTOR pathway is a hallmark of various diseases, particularly cancer, making it a key target for therapeutic intervention. Flow cytometry is a powerful, high-throughput technique that enables the multi-parametric analysis of single cells. This application note provides detailed protocols for utilizing flow cytometry to assess the cellular effects of this compound, including its impact on intracellular signaling, cell cycle progression, and apoptosis.

Key Applications

  • Pharmacodynamic (PD) Monitoring: Quantify the inhibition of downstream targets of the PI3K/Akt/mTOR pathway.

  • Cell Cycle Analysis: Determine the effect of this compound on cell cycle distribution.

  • Apoptosis Detection: Measure the induction of programmed cell death.

Signaling Pathway Overview

The PI3K/Akt/mTOR pathway is a complex signaling cascade. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the plasma membrane, where it is phosphorylated and activated. Activated Akt then phosphorylates a variety of downstream targets, including mTOR, which in turn regulates protein synthesis and cell growth. This compound is designed to inhibit key kinases within this pathway, leading to a blockade of these downstream events.

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruitment & Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Recruitment & Activation mTORC1 mTORC1 Akt->mTORC1 Activation p70S6K p70S6K mTORC1->p70S6K Phosphorylation FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylation CellGrowth Cell Growth & Proliferation p70S6K->CellGrowth FourEBP1->CellGrowth Derepression ZEN2759 This compound ZEN2759->PI3K Inhibition GrowthFactor Growth Factor GrowthFactor->RTK Activation

Caption: PI3K/Akt/mTOR Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

The following protocols provide a framework for analyzing the effects of this compound. Optimization may be required for different cell types and experimental conditions.

Protocol 1: Intracellular Staining for Phosphorylated Proteins

This protocol describes the detection of phosphorylated Akt (p-Akt) and phosphorylated S6 ribosomal protein (p-S6), a downstream effector of mTOR, by flow cytometry.

Materials:

  • Cells of interest

  • This compound

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 90% ice-cold methanol (B129727) or 0.1% Triton X-100 in PBS)

  • Fluorochrome-conjugated antibodies:

    • Anti-phospho-Akt (Ser473)

    • Anti-phospho-S6 (Ser235/236)

    • Isotype control antibodies

  • Staining Buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for the desired time.

  • Cell Harvest: Detach adherent cells using a gentle cell dissociation reagent and collect all cells, including those in the supernatant. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Fixation: Resuspend the cell pellet in 100 µL of Fixation Buffer and incubate for 15 minutes at room temperature.

  • Permeabilization: Add 1 mL of ice-cold methanol and incubate for at least 30 minutes on ice.

  • Washing: Wash the cells twice with 2 mL of Staining Buffer by centrifuging at 500 x g for 5 minutes.

  • Antibody Staining: Resuspend the cell pellet in 100 µL of Staining Buffer containing the appropriate dilution of anti-phospho-protein antibody or isotype control. Incubate for 30-60 minutes at room temperature, protected from light.

  • Final Wash: Wash the cells once with 2 mL of Staining Buffer.

  • Acquisition: Resuspend the cells in 300-500 µL of Staining Buffer and analyze on a flow cytometer.

Intracellular_Staining_Workflow A Cell Treatment with This compound B Cell Harvest A->B C Fixation (e.g., 4% PFA) B->C D Permeabilization (e.g., Ice-cold Methanol) C->D E Antibody Staining (Anti-p-Akt, Anti-p-S6) D->E F Washing E->F G Flow Cytometry Acquisition F->G

Caption: Workflow for intracellular phospho-protein staining.

Protocol 2: Cell Cycle Analysis

This protocol uses propidium (B1200493) iodide (PI) to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle.[1][2][3]

Materials:

  • Cells treated with this compound as in Protocol 1

  • PBS

  • 70% Ethanol (B145695), ice-cold

  • Propidium Iodide (PI) Staining Solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvest: Harvest and wash cells as described in Protocol 1, step 2.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with 5 mL of PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution. Incubate for 30 minutes at room temperature in the dark.

  • Acquisition: Analyze the cells on a flow cytometer.

Protocol 3: Apoptosis Assay using Annexin V and PI

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5]

Materials:

  • Cells treated with this compound as in Protocol 1

  • PBS, ice-cold

  • 1X Annexin V Binding Buffer

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Harvest: Harvest cells, including the supernatant, and wash once with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-Annexin V and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Acquisition: Analyze the cells on a flow cytometer within one hour of staining.

Apoptosis_Assay_Logic cluster_input Staining cluster_output Cell Population AnnexinV Annexin V-FITC EarlyApop Early Apoptotic (Annexin V+, PI-) AnnexinV->EarlyApop LateApop Late Apoptotic/Necrotic (Annexin V+, PI+) AnnexinV->LateApop PI Propidium Iodide PI->LateApop Viable Viable (Annexin V-, PI-)

Caption: Logic of cell population discrimination in the Annexin V/PI apoptosis assay.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between different treatment conditions.

Table 1: Inhibition of PI3K/Akt/mTOR Signaling by this compound

TreatmentConcentration (nM)p-Akt MFI (% of Control)p-S6 MFI (% of Control)
Vehicle0100100
This compound108570
This compound1004025
This compound1000155

MFI: Median Fluorescence Intensity

Table 2: Effect of this compound on Cell Cycle Distribution

TreatmentConcentration (nM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle0453520
This compound10553015
This compound100702010
This compound100085105

Table 3: Induction of Apoptosis by this compound

TreatmentConcentration (nM)Viable Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle09532
This compound109064
This compound100751510
This compound1000503020

Conclusion

Flow cytometry provides a robust and quantitative platform for characterizing the cellular effects of the novel PI3K/Akt/mTOR inhibitor, this compound. The protocols outlined in this application note enable researchers to effectively measure target engagement, assess impacts on cell cycle progression, and quantify the induction of apoptosis. These assays are invaluable tools for the preclinical evaluation and development of this compound and other targeted therapies.

References

Application Notes and Protocols for ZEN-3365 in Protein Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

Note: The initial request specified "ZEN-2759." However, based on available scientific literature, it is highly probable that this was a typographical error and the intended compound is ZEN-3365 , a well-characterized BET bromodomain inhibitor. The following application notes and protocols are based on the published data for ZEN-3365.

Introduction

ZEN-3365 is an orally bioavailable small molecule that functions as a potent and selective inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1] This family includes BRD2, BRD3, BRD4, and the testis-specific BRDT, which are crucial epigenetic readers that recognize and bind to acetylated lysine (B10760008) residues on histone tails. By binding to these bromodomains, BET proteins play a pivotal role in the regulation of gene transcription. Dysregulation of BET protein activity is implicated in the pathogenesis of various diseases, including cancer. ZEN-3365 exerts its therapeutic effects by competitively binding to the bromodomains of BET proteins, thereby displacing them from chromatin and modulating the transcription of key oncogenes.

Mechanism of Action

ZEN-3365 targets the acetyl-lysine binding pockets of BET bromodomains, preventing their interaction with acetylated histones. This disruption of protein-protein interaction leads to the downregulation of target genes, including the proto-oncogene MYC and the anti-apoptotic gene BCL-2.[1] Consequently, inhibition of BET proteins by ZEN-3365 leads to cell cycle arrest and induction of apoptosis in various cancer cell lines.

Furthermore, ZEN-3365 has been shown to impact the Hedgehog (HH) signaling pathway, a critical regulator of embryonic development and cellular proliferation that is often aberrantly activated in cancer.[2][3][4] ZEN-3365 treatment leads to a reduction in the promoter activity of the GLI family of transcription factors, the ultimate effectors of the HH pathway.[2][3][5]

Below is a diagram illustrating the proposed mechanism of action of ZEN-3365.

ZEN_3365_Mechanism_of_Action cluster_nucleus Nucleus Histone Acetylated Histones BET BET Proteins (BRD2, BRD3, BRD4) Histone->BET binds to TF Transcription Factors BET->TF RNA_Pol RNA Polymerase II TF->RNA_Pol DNA DNA Oncogenes Oncogene Transcription (e.g., MYC, BCL-2) DNA->Oncogenes leads to ZEN3365_n ZEN-3365 ZEN3365_n->BET inhibits

ZEN-3365 Mechanism of Action

Data Presentation

The binding affinity and inhibitory activity of ZEN-3365 have been quantified across various assays. The following tables summarize the key quantitative data available in the literature.

Table 1: Biochemical Binding Affinity of ZEN-3365 to BET Bromodomains

TargetAssay TypeIC50 (nM)Reference
BRD2 (BD1/2)AlphaScreen8 - 36[1]
BRD3 (BD1/2)AlphaScreen8 - 36[1]
BRD4 (BD1/2)AlphaScreen8 - 36[1]
BRDT (BD1/2)AlphaScreen8 - 36[1]

Table 2: Cellular Proliferation Inhibition by ZEN-3365

Cell Line TypeIC50 (µM)Reference
Hematologic Tumor Cell Lines0.1 - 0.5[1]
Solid Tumor Cell Linessub-µM[1]

Experimental Protocols

Detailed methodologies for key experiments to characterize the protein binding and cellular effects of ZEN-3365 are provided below.

Protocol 1: AlphaScreen Assay for BET Bromodomain Binding

This protocol outlines a competitive binding assay to determine the IC50 of ZEN-3365 for BET bromodomains.

AlphaScreen_Workflow start Start prepare_reagents Prepare Reagents: - Biotinylated Histone Peptide - GST-tagged BET Bromodomain - Streptavidin Donor Beads - Anti-GST Acceptor Beads - ZEN-3365 Dilution Series start->prepare_reagents dispense_compound Dispense ZEN-3365 dilutions into a 384-well plate prepare_reagents->dispense_compound add_protein Add GST-BET Bromodomain and Biotinylated Histone Peptide dispense_compound->add_protein incubate1 Incubate at room temperature add_protein->incubate1 add_beads Add Streptavidin Donor and Anti-GST Acceptor beads incubate1->add_beads incubate2 Incubate in the dark add_beads->incubate2 read_plate Read plate on an AlphaScreen-compatible reader incubate2->read_plate analyze_data Analyze data and calculate IC50 read_plate->analyze_data end End analyze_data->end

AlphaScreen Experimental Workflow

Materials:

  • Recombinant GST-tagged BET bromodain proteins (BRD2, BRD3, BRD4)

  • Biotinylated histone H4 peptide (acetylated)

  • Streptavidin-coated Donor beads

  • Anti-GST Acceptor beads

  • ZEN-3365

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

  • 384-well microplates

  • AlphaScreen-compatible plate reader

Procedure:

  • Prepare a serial dilution of ZEN-3365 in assay buffer.

  • Add the ZEN-3365 dilutions to the wells of a 384-well plate.

  • Add a pre-mixed solution of the GST-tagged BET bromodomain protein and the biotinylated histone peptide to each well.

  • Incubate the plate at room temperature for 60 minutes to allow for binding to reach equilibrium.

  • In subdued light, add a suspension of Streptavidin Donor beads and anti-GST Acceptor beads to each well.

  • Incubate the plate in the dark at room temperature for 60 minutes.

  • Read the plate on an AlphaScreen reader. The signal is generated when the donor and acceptor beads are brought into proximity by the protein-peptide interaction.

  • Plot the signal intensity against the logarithm of the ZEN-3365 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Target Protein Expression

This protocol is for assessing the effect of ZEN-3365 on the expression levels of target proteins like GLI1, MYC, and BCL-2 in cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MV4-11, MOLM13)

  • Cell culture medium and supplements

  • ZEN-3365

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-GLI1, anti-MYC, anti-BCL-2, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of ZEN-3365 or vehicle control for the desired time period (e.g., 24, 48, or 72 hours).

  • Harvest the cells and lyse them using lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and boiling.

  • Load equal amounts of protein per lane and run the SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Protocol 3: GLI-Luciferase Reporter Assay

This protocol is designed to measure the effect of ZEN-3365 on the transcriptional activity of the GLI promoter.

Materials:

  • Cancer cell line (e.g., MV4-11, HL-60)

  • GLI-luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • ZEN-3365

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Co-transfect the cancer cells with the GLI-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

  • After 24 hours, treat the transfected cells with a serial dilution of ZEN-3365 or vehicle control.

  • Incubate the cells for an additional 24-48 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

  • Plot the normalized luciferase activity against the ZEN-3365 concentration to determine the effect on GLI promoter activity.

Signaling Pathway Diagram

The following diagram illustrates the involvement of ZEN-3365 in the Hedgehog signaling pathway.

Hedgehog_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus_pathway Nucleus Hh Hedgehog Ligand PTCH1 PTCH1 Hh->PTCH1 SMO SMO PTCH1->SMO inhibits SUFU SUFU SMO->SUFU inhibits GLI GLI Proteins SUFU->GLI sequesters GLI_active Active GLI GLI->GLI_active translocates to Target_Genes Hedgehog Target Genes (e.g., GLI1, PTCH1) GLI_active->Target_Genes activates transcription BET_p BET Proteins BET_p->Target_Genes promotes transcription ZEN3365_p ZEN-3365 ZEN3365_p->BET_p inhibits

ZEN-3365 and the Hedgehog Pathway

References

Troubleshooting & Optimization

ZEN-2759 Technical Support Center: Troubleshooting Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing ZEN-2759, ensuring its proper dissolution is critical for experimental success. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address common solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] For initial stock solution preparation, DMSO is the recommended solvent.

Q2: What are the recommended storage conditions for this compound?

A2: For short-term storage, 0°C is recommended. For long-term storage, this compound should be stored at -20°C.[1]

Q3: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What should I do?

A3: This is a common issue for compounds with low aqueous solubility. To address this, it is recommended to first dilute the DMSO stock solution with a co-solvent like ethanol (B145695) before adding it to your aqueous buffer. A stepwise dilution approach can also be effective. For instance, a 1:7 solution of ethanol to PBS has been shown to be effective for other sparingly soluble BRD4 inhibitors.

Q4: What is the maximum recommended concentration of DMSO in my final experimental setup?

A4: High concentrations of DMSO can be toxic to cells. It is best practice to keep the final concentration of DMSO in your cell-based assays below 0.5%, and ideally at 0.1% or lower, to minimize off-target effects.

Quantitative Solubility Data

SolventThis compound SolubilityNotes
DMSOSoluble[1]A structurally similar compound has a reported solubility of ≥20 mg/mL.
EthanolData not availableOften used as a co-solvent for poorly aqueous-soluble inhibitors.
Aqueous Buffers (e.g., PBS)Sparingly solublePrecipitation is likely when diluting a DMSO stock directly into an aqueous buffer.

Experimental Protocols

Protocol for Preparing a this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening.

    • Weigh the desired amount of this compound powder in a sterile tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.

    • Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term use.

Protocol for Preparing Working Dilutions in Aqueous Media

This protocol provides a general guideline for diluting a DMSO stock solution of a poorly water-soluble compound into an aqueous buffer to minimize precipitation.

  • Materials:

    • This compound DMSO stock solution

    • Anhydrous ethanol

    • Phosphate-buffered saline (PBS) or other desired aqueous buffer

    • Sterile polypropylene (B1209903) tubes

  • Procedure:

    • Thaw a vial of the this compound DMSO stock solution at room temperature.

    • Perform a serial dilution of the DMSO stock solution in your cell culture medium or aqueous buffer.

    • Recommended Method (to avoid precipitation): a. First, dilute the DMSO stock solution in anhydrous ethanol. b. Then, add the ethanol-diluted this compound solution dropwise to the gently vortexing aqueous buffer. c. This two-step process can help to keep the compound in solution.

    • Visually inspect the final solution for any signs of precipitation. If precipitation is observed, consider further optimization of the dilution scheme or the use of a different co-solvent system.

Visual Troubleshooting Guide

To aid in troubleshooting solubility issues, the following workflow diagram outlines a logical approach to identifying and resolving common problems.

G Troubleshooting this compound Solubility Issues start Start: this compound Solubility Issue check_stock Is the stock solution clear? start->check_stock precip_stock Precipitation in stock solution check_stock->precip_stock No precip_dilution Precipitation upon aqueous dilution check_stock->precip_dilution Yes sonicate Warm gently and sonicate precip_stock->sonicate redissolve Does it redissolve? sonicate->redissolve discard Discard and prepare fresh stock redissolve->discard No redissolve->precip_dilution Yes lower_conc Lower the final concentration precip_dilution->lower_conc use_cosolvent Use a co-solvent (e.g., ethanol) precip_dilution->use_cosolvent check_success Is the solution clear? lower_conc->check_success use_cosolvent->check_success success Proceed with experiment check_success->success Yes optimize Further optimization needed check_success->optimize No

Caption: A workflow for troubleshooting common solubility issues with this compound.

This compound is known to be an inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD4. The following diagram illustrates a simplified signaling pathway involving BRD4.

G Simplified BRD4 Signaling Pathway ZEN2759 This compound BRD4 BRD4 ZEN2759->BRD4 inhibits binding Chromatin Chromatin BRD4->Chromatin binds to Transcription_Factors Transcription Factors BRD4->Transcription_Factors recruits Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 recruits Gene_Expression Target Gene Expression (e.g., c-Myc) Transcription_Factors->Gene_Expression activates

Caption: Simplified pathway showing this compound inhibition of BRD4.

References

Technical Support Center: Optimizing ZEN-2759 Concentration for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the experimental concentration of ZEN-2759, a novel small molecule inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during in vitro and in vivo experiments. For the purpose of providing a comprehensive guide, we will presuppose that this compound is an inhibitor of the hypothetical "Kinase X" within the "Growth Factor Signaling Pathway."

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in cell-based assays?

A1: For initial experiments, a dose-response study is recommended to determine the optimal concentration of this compound. A typical starting range for novel small molecule inhibitors is between 0.1 µM and 10 µM. It is crucial to include a vehicle control (e.g., DMSO) at the same final concentration used for the this compound dilutions to account for any solvent-induced effects.[1]

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is typically provided as a solid. Prepare a high-concentration stock solution (e.g., 10 mM) in an appropriate organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[1][2] Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[3] For working solutions, dilute the stock solution in your experimental medium to the desired final concentration. Ensure the final solvent concentration in your assay is low (typically <0.5% v/v) to prevent solvent-related artifacts.[1][2]

Q3: My experimental results with this compound are inconsistent. What are the potential causes?

A3: Inconsistent results can stem from several factors, including compound instability, precipitation, or off-target effects. Ensure proper storage and handling of this compound to maintain its integrity.[3] Visually inspect your working solutions for any signs of precipitation. If instability is suspected, it is advisable to prepare fresh dilutions for each experiment. Off-target effects can also contribute to variability; consider performing control experiments to assess the specificity of this compound.

Q4: I am observing cytotoxicity at my desired effective concentration. How can I mitigate this?

A4: If cytotoxicity is a concern, it is essential to determine the cytotoxic concentration 50 (CC50) using a standard cytotoxicity assay. If the effective concentration (EC50) is close to the CC50, consider reducing the incubation time with this compound or using a lower, non-toxic concentration in combination with another agent to achieve the desired biological effect.

Troubleshooting Guides

Issue 1: Poor Solubility of this compound

Symptoms:

  • Precipitate observed in stock or working solutions.

  • Low or inconsistent compound activity.

Possible Causes:

  • The compound has low aqueous solubility.

  • The concentration of the stock solution is too high.

  • Improper solvent used for dissolution.

Solutions:

  • Optimize Solvent: While DMSO is a common choice, other solvents like ethanol (B145695) or dimethylformamide (DMF) can be tested.[1]

  • Sonication: Gentle sonication can aid in dissolving the compound. However, avoid excessive heating, which could lead to degradation.[1]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer may improve solubility.[2]

  • Use of Solubilizing Agents: In some cases, the addition of a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) or other solubilizing agents can help.[1]

Issue 2: Discrepancy Between Biochemical and Cell-Based Assay Potency

Symptoms:

  • The IC50 value of this compound is significantly higher in cell-based assays compared to biochemical assays.

Possible Causes:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane.[1]

  • Efflux Pumps: Cells may actively transport the inhibitor out, reducing its intracellular concentration.[1]

  • Protein Binding: this compound may bind to plasma proteins in the culture medium or other cellular components, reducing the free concentration available to bind to the target.[1]

  • Inhibitor Metabolism: Cellular enzymes may metabolize and inactivate the compound.

Solutions:

  • Permeability Assays: Conduct experiments to assess the cell permeability of this compound.

  • Efflux Pump Inhibitors: Use known efflux pump inhibitors to determine if active transport is affecting the intracellular concentration of your compound.

  • Serum-Free Media: Perform experiments in serum-free or low-serum media to assess the impact of protein binding.

  • Time-Course Experiments: Evaluate the effect of this compound at different time points to understand its stability in the cellular environment.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration using a Dose-Response Assay

Objective: To determine the effective concentration 50 (EC50) of this compound for inhibiting the "Growth Factor Signaling Pathway."

Methodology:

  • Cell Seeding: Plate cells at a predetermined density in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in the appropriate cell culture medium, starting from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 0.01 µM). Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).

  • Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and vehicle control.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).

  • Assay: Perform a relevant readout assay to measure the effect of this compound on the signaling pathway. This could be a cell viability assay (e.g., MTT), a reporter assay, or an ELISA to measure the phosphorylation of a downstream target of Kinase X.

  • Data Analysis: Plot the response versus the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.

Protocol 2: Cytotoxicity Assay

Objective: To determine the cytotoxic concentration 50 (CC50) of this compound.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate as described above.

  • Compound Preparation: Prepare a serial dilution of this compound as described for the dose-response assay.

  • Treatment: Treat the cells with the this compound dilutions and vehicle control.

  • Incubation: Incubate for the same duration as your planned experiments.

  • Cytotoxicity Measurement: Use a commercially available cytotoxicity assay kit (e.g., based on LDH release or a viability dye) to measure cell death.[4][5][6]

  • Data Analysis: Plot the percentage of cell death versus the log of the this compound concentration to determine the CC50.

Data Presentation

Table 1: Hypothetical Potency and Cytotoxicity of this compound in Different Cell Lines

Cell LineTargetEC50 (µM)CC50 (µM)Therapeutic Index (CC50/EC50)
Cell Line AKinase X0.5> 50> 100
Cell Line BKinase X1.22520.8
Cell Line CKinase X0.81518.75

Table 2: Solubility of this compound in Common Solvents

SolventSolubility (mM)
DMSO50
Ethanol10
PBS (pH 7.4)< 0.1

Visualizations

G GF Growth Factor GFR Growth Factor Receptor GF->GFR Binds KinaseX Kinase X GFR->KinaseX Activates Downstream Downstream Signaling KinaseX->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation ZEN2759 This compound ZEN2759->KinaseX Inhibits

Caption: Hypothetical signaling pathway of this compound action.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare 10 mM Stock in DMSO Dilute Dilute to 2X Working Concentration Stock->Dilute Treat Treat Cells with This compound Dilutions Dilute->Treat Seed Seed Cells in 96-well Plate Seed->Treat Incubate Incubate for 24-72 hours Treat->Incubate Assay Perform Readout Assay Incubate->Assay Analyze Analyze Data & Determine EC50/CC50 Assay->Analyze

Caption: General experimental workflow for this compound.

G Start Inconsistent Experimental Results CheckSolubility Check for Precipitation Start->CheckSolubility CheckStability Prepare Fresh Stock/Dilutions CheckSolubility->CheckStability No SolubilityIssue Troubleshoot Solubility CheckSolubility->SolubilityIssue Yes CheckOffTarget Evaluate Off-Target Effects CheckStability->CheckOffTarget No StabilityIssue Review Storage & Handling CheckStability->StabilityIssue Yes OffTargetIssue Use Orthogonal Assays CheckOffTarget->OffTargetIssue Yes End Consistent Results CheckOffTarget->End No SolubilityIssue->CheckStability StabilityIssue->CheckOffTarget OffTargetIssue->End

References

Technical Support Center: ZEN-2759 Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is no publicly available information regarding "ZEN-2759." The following information is a template based on a fictional compound, "Hypothetin," to serve as an example of the requested technical support center content. Please replace the data and protocols with your internal findings for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term storage, it is recommended to store this compound as a lyophilized powder at -20°C in a light-protected, desiccated environment. Under these conditions, the compound is expected to be stable for at least 12 months.

Q2: How should I store this compound in solution?

This compound solutions in DMSO can be stored at -80°C for up to 6 months. For aqueous solutions, it is recommended to prepare them fresh for each experiment. If short-term storage of aqueous solutions is necessary, store at 4°C for no longer than 24 hours. Avoid repeated freeze-thaw cycles.

Q3: My this compound solution has turned a yellow tint. Is it still usable?

A yellow discoloration can be an indication of compound degradation, particularly due to light exposure or oxidation. It is recommended to discard any discolored solution and prepare a fresh stock from a lyophilized powder. To prevent this, always store solutions in light-protected containers.

Q4: I observe precipitation in my this compound stock solution after thawing. What should I do?

Precipitation upon thawing can occur if the compound's solubility limit is exceeded or due to improper storage. Gently warm the solution to 37°C for 5-10 minutes and vortex to redissolve the compound. If the precipitate does not dissolve, it may indicate degradation or insolubility, and the solution should be discarded. Centrifuging the vial and using the clear supernatant may be an option, but the actual concentration will be lower than intended.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of biological activity in an assay 1. Compound degradation due to improper storage. 2. Repeated freeze-thaw cycles of the stock solution. 3. Instability in the aqueous assay buffer.1. Prepare a fresh stock solution from a new vial of lyophilized powder. 2. Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles. 3. Perform a stability check of this compound in the assay buffer over the time course of the experiment.
Inconsistent results between experiments 1. Variability in solution preparation. 2. Degradation of the compound over the course of an experiment.1. Ensure a consistent and validated protocol for solution preparation. 2. Prepare fresh dilutions from the stock solution immediately before each experiment.
Appearance of unexpected peaks in HPLC analysis 1. Compound degradation. 2. Contamination of the solvent or sample.1. Compare the chromatogram to a reference standard stored under optimal conditions. 2. Run a blank (solvent only) to check for contamination. Ensure high-purity solvents are used for all preparations.

Stability Data Summary

The following table summarizes the stability of this compound under various conditions. The data is based on a 1 mg/mL solution in DMSO, unless otherwise stated. Purity was assessed by HPLC.

Condition Duration Purity (%) Notes
Lyophilized Powder
-20°C, desiccated, dark12 months>99%Recommended long-term storage.
4°C, desiccated, dark6 months98%Acceptable for intermediate-term storage.
25°C, ambient light1 week90%Significant degradation observed.
In Solution (1 mg/mL in DMSO)
-80°C6 months>99%Recommended for solution storage.
-20°C3 months97%Minor degradation detected.
4°C24 hours95%Not recommended for storage beyond 24 hours.
Freeze-Thaw Cycles (from -80°C)
1 Cycle->99%No significant degradation.
3 Cycles-96%Degradation observed.
5 Cycles-92%Significant degradation. Avoid repeated cycles.

Experimental Protocols

Protocol: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol outlines a reverse-phase HPLC method to determine the purity and identify potential degradation products of this compound.

  • Instrumentation:

    • HPLC system with a UV-Vis detector

    • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade

    • Formic acid (FA), 0.1% solution

  • Mobile Phase:

    • Mobile Phase A: 0.1% FA in Water

    • Mobile Phase B: 0.1% FA in ACN

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Gradient:

      Time (min) % Mobile Phase B
      0.0 10
      15.0 90
      20.0 90
      20.1 10

      | 25.0 | 10 |

  • Sample Preparation:

    • Dilute the this compound stock solution to a final concentration of 50 µg/mL in a 50:50 mixture of Mobile Phase A and B.

  • Analysis:

    • Inject the prepared sample.

    • The purity of this compound is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Visualizations

ZEN_2759_Stability_Factors cluster_storage Storage Conditions cluster_degradation Degradation Pathways Temp Temperature Hydrolysis Hydrolysis Temp->Hydrolysis Light Light Exposure Photodegradation Photodegradation Light->Photodegradation Humidity Humidity Humidity->Hydrolysis Solvent Solvent Oxidation Oxidation Solvent->Oxidation Solvent->Hydrolysis Outcome Loss of Purity & Activity Oxidation->Outcome Hydrolysis->Outcome Photodegradation->Outcome ZEN2759 This compound Stability ZEN2759->Temp Influenced by ZEN2759->Light Influenced by ZEN2759->Humidity Influenced by ZEN2759->Solvent Influenced by ZEN2759->Outcome Leads to

Caption: Factors influencing the stability of this compound.

Experimental_Workflow start Start: this compound Sample storage Store under defined conditions (Temp, Light, Time) start->storage prep Sample Preparation (Dilution) storage->prep hplc HPLC Analysis prep->hplc data Data Acquisition (Chromatogram) hplc->data end End: Purity Assessment data->end

Caption: Workflow for assessing the stability of this compound.

Technical Support Center: Understanding and Preventing Off-Target Effects of Sunitinib

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No public information is available for a compound designated "ZEN-2759." The following guide has been created using Sunitinib , a well-characterized multi-targeted tyrosine kinase inhibitor, as a representative example to illustrate the structure and content of a technical support center focused on mitigating off-target effects. Researchers should adapt these principles to their specific molecule of interest.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential off-target effects of Sunitinib during preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Sunitinib?

Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor. Its primary on-target effects are mediated through the inhibition of vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are crucial for angiogenesis and tumor cell proliferation. It also potently inhibits other kinases such as KIT, FLT3, and RET.

Q2: What are the most common off-target effects observed with Sunitinib?

Due to its multi-targeted nature, the distinction between on-target and off-target effects can be context-dependent. However, effects not related to the primary anti-angiogenic and anti-proliferative goals can be considered off-target in certain experimental systems. These may include cardiotoxicity, which has been linked to inhibition of AMP-activated protein kinase (AMPK), and other cellular effects mediated by inhibition of a wide range of kinases.

Q3: How can I select an appropriate in vitro concentration to minimize off-target effects?

To minimize off-target effects, it is crucial to use the lowest concentration of Sunitinib that elicits the desired on-target biological effect. A critical first step is to perform a dose-response experiment. Start with a concentration range that brackets the known IC50 values for the intended targets (e.g., VEGFR2, PDGFRβ) and assess a specific downstream biomarker (e.g., phosphorylation of VEGFR2). The optimal concentration should be at or near the lowest point of the sigmoidal dose-response curve that produces a significant on-target effect. Using concentrations significantly higher than the on-target IC50 values dramatically increases the risk of engaging off-target kinases.

Q4: My cells are showing unexpected toxicity or a phenotype that doesn't align with inhibiting the intended target. What should I do?

This is a common indicator of off-target activity. The first step is to verify the on-target effect is present at the concentration you are using. If the on-target effect is confirmed, the unexpected phenotype is likely due to off-target inhibition. Consider the following troubleshooting steps:

  • Lower the Concentration: Perform a new dose-response experiment to see if you can separate the on-target effect from the unexpected phenotype at a lower concentration.

  • Use a More Selective Inhibitor: If available, use a structurally different inhibitor for the same primary target as a control. If this control compound does not produce the unexpected phenotype, it strongly suggests your initial observations were due to Sunitinib's off-target effects.

  • Rescue Experiment: If the off-target is known or suspected, attempt a rescue experiment by activating the off-target pathway through alternative means to see if the unexpected phenotype is reversed.

Troubleshooting Guides

Issue 1: Inconsistent Results Between Different Cell Lines
  • Possible Cause: The kinome (the full complement of kinases) can vary significantly between different cell lines. A secondary target of Sunitinib might be highly expressed or play a critical role in one cell line but not in another, leading to divergent results.

  • Troubleshooting Steps:

    • Characterize the Kinome: If possible, use proteomic or transcriptomic data to understand the expression levels of Sunitinib's main on-targets and key off-targets in your cell lines.

    • Validate On-Target Engagement: Use a target engagement assay (e.g., Western blot for phospho-VEGFR2) in each cell line to confirm that Sunitinib is inhibiting the intended target at your chosen concentration.

    • Normalize to On-Target Inhibition: Compare the phenotypic effects between cell lines at concentrations that achieve an equivalent degree of on-target inhibition (e.g., 90% inhibition of VEGFR2 phosphorylation) rather than using the same absolute concentration.

Issue 2: Discrepancy Between In Vitro and In Vivo Results
  • Possible Cause: Pharmacokinetic and pharmacodynamic (PK/PD) properties of Sunitinib in an in vivo model can lead to different target engagement profiles than in vitro. Drug metabolism can also generate metabolites with different selectivity profiles.

  • Troubleshooting Steps:

    • Measure Drug Concentration: If feasible, measure the concentration of Sunitinib in the plasma and tumor tissue of your animal model to understand the exposure levels.

    • Assess Target Engagement In Vivo: Collect tumor samples from treated animals and perform pharmacodynamic assays (e.g., immunohistochemistry for p-VEGFR2) to confirm on-target inhibition in the relevant tissue.

    • Consider Metabolites: Be aware that the primary active metabolite of Sunitinib (SU12662) has a similar potency and selectivity profile to the parent drug. Inconsistent results are more likely due to exposure levels than different metabolite activity.

Quantitative Data: Kinase Selectivity Profile of Sunitinib

The following table summarizes the inhibitory activity (IC50) of Sunitinib against a panel of selected kinases to illustrate its selectivity profile. Lower values indicate higher potency. Note how the potency against off-targets can be similar to on-targets.

Kinase TargetIC50 (nM)Target Class
PDGFRβ 2 Primary On-Target
VEGFR2 9 Primary On-Target
KIT 1 Primary On-Target
FLT3 1 Primary On-Target
RET 3 Primary On-Target
CSF1R1Off-Target
DDR18Off-Target
LCK>10,000Off-Target
SRC63Off-Target
ABL138Off-Target

Data is representative and compiled from various public sources. Actual values may vary between experiments.

Visualizations and Workflows

Signaling Pathways

Sunitinib_Pathways cluster_on_target On-Target Pathways cluster_off_target Potential Off-Target Pathways VEGFR VEGFR2 PDGFR PDGFRβ KIT KIT SRC SRC Family ABL ABL1 Sunitinib Sunitinib Sunitinib->VEGFR Sunitinib->PDGFR Sunitinib->KIT Sunitinib->SRC Sunitinib->ABL

Caption: Sunitinib's on-target (solid lines) and potential off-target (dashed lines) inhibition.

Experimental Workflow for Off-Target Profiling

Off_Target_Workflow A 1. Initial Observation (e.g., unexpected phenotype) B 2. Confirm On-Target Engagement (e.g., Western Blot for p-VEGFR) A->B Is target inhibited? C 3. Perform Dose-Response Titration (Find minimal effective concentration) B->C Yes D 4. Broad Kinase Screen (e.g., KinomeScan, KiNativ) C->D Phenotype persists? E 5. Validate Top Off-Target Hits (Cellular thermal shift assay, specific inhibitors) D->E Identify candidates F 6. Hypothesis Testing (Rescue experiments, knockdown of off-target) E->F

Caption: A workflow for identifying and validating potential off-target effects.

Troubleshooting Logic Diagram

Troubleshooting_Tree A Unexpected Phenotype Observed B Is On-Target Pathway Inhibited? A->B C Increase Dose or Check Reagent B->C No D Is Dose > 10x On-Target IC50? B->D Yes E High Likelihood of Off-Target Effect. Lower dose or use orthogonal tool. D->E Yes F Possible Off-Target Effect or Novel On-Target Biology. Proceed to profiling. D->F No

Caption: A decision tree for troubleshooting unexpected experimental results.

ZEN-2759 experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the BET bromodomain inhibitor, ZEN-3365. All information is presented in a question-and-answer format to address specific issues that may arise during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is ZEN-3365 and what is its primary mechanism of action?

A1: ZEN-3365 is an orally bioavailable small molecule that functions as a pan-selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[1] It binds to the bromodomains of these proteins, preventing them from recognizing acetylated lysine (B10760008) residues on histones. This disrupts the formation of transcriptional complexes at super-enhancers and promoters of key oncogenes, such as c-MYC and BCL-2, leading to the downregulation of their expression.[1]

Q2: How does ZEN-3365 affect the Hedgehog signaling pathway?

A2: ZEN-3365 indirectly inhibits the Hedgehog (HH) signaling pathway. One of the major regulators of the GLI family of transcription factors, the final effectors of the HH pathway, is BRD4.[2][3][4] By inhibiting BRD4, ZEN-3365 leads to a dose-dependent decrease in GLI1 protein expression and reduces GLI promoter activity.[5][6][7] This makes it a therapeutic candidate for cancers with deregulated Hedgehog signaling, such as acute myeloid leukemia (AML).[2][3][4]

Q3: What are the recommended handling and storage conditions for ZEN-3365?

A3: While a specific datasheet with handling and storage instructions for ZEN-3365 is not publicly available, general recommendations for similar small molecule inhibitors should be followed. Typically, solid compounds should be stored at -20°C for long-term stability. For experimental use, a stock solution is usually prepared in a solvent like dimethyl sulfoxide (B87167) (DMSO). These stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.

Q4: What are the known off-target effects or toxicities associated with BET inhibitors like ZEN-3365?

A4: As with other pan-BET inhibitors, there are potential on-target and off-target toxicities. Because BET proteins are widely expressed, their inhibition can affect normal cellular processes. Dose-limiting toxicities observed with some BET inhibitors include fatigue, nausea, and reduced blood platelet counts.[8] The broad impact on transcription raises concerns about unforeseen side effects.[9] It is crucial to perform dose-response experiments to identify a therapeutic window that minimizes toxicity to non-target cells.

Troubleshooting Guides

Issue 1: High Variability or Poor Reproducibility in Cell-Based Assays

Q: My results with ZEN-3365 in cell viability or proliferation assays (e.g., MTT, CellTiter-Glo) are inconsistent between experiments. What could be the cause?

A: High variability is a common challenge in cell-based assays with small molecule inhibitors. Several factors can contribute to this:

  • Cell Health and Passage Number: Ensure that cells are in the logarithmic growth phase and are not overly confluent. Using cells of a consistent and low passage number is critical, as cell lines can exhibit genetic drift over time, leading to altered drug responses.

  • Inconsistent Seeding Density: Uneven cell seeding can lead to significant variations in results. Ensure a homogenous cell suspension and use calibrated pipettes for accurate cell plating.

  • Compound Solubility and Stability: ZEN-3365, like many small molecules, is likely dissolved in DMSO for stock solutions. Ensure the compound is fully dissolved before further dilution. When diluting into aqueous culture media, do so in a stepwise manner to prevent precipitation. The final DMSO concentration in the assay should be kept low (typically ≤0.1%) and consistent across all wells, including vehicle controls.

  • Assay Interference: Some compounds can interfere with the chemistry of viability assays. For example, a compound might chemically reduce the MTT reagent, leading to a false-positive signal. To test for this, include a control with the inhibitor in cell-free media.

  • Incubation Time: The duration of drug exposure can significantly impact the outcome. Optimize the incubation time for your specific cell line and experimental question.

Issue 2: Unexpected or Noisy Results in Western Blotting for Target Proteins

Q: I am not seeing a consistent decrease in my target protein (e.g., c-MYC, GLI1) levels after ZEN-3365 treatment in my Western blots. What should I check?

A: Inconsistent Western blot results can be frustrating. Here are some troubleshooting steps:

  • Optimize Treatment Conditions:

    • Dose-Response and Time-Course: Perform a dose-response experiment to determine the optimal concentration of ZEN-3365 for target downregulation in your cell line. Also, conduct a time-course experiment to identify the time point of maximum protein reduction. For example, a decrease in GLI1 protein expression has been observed after 3 days of treatment with ZEN-3365 in some AML cell lines.[7]

    • Protein Stability: The half-life of your target protein will influence how quickly you will observe a decrease after transcriptional inhibition.

  • Sample Preparation:

    • Efficient Lysis: For nuclear proteins like BRD4 and transcription factors like c-MYC and GLI1, ensure your lysis buffer is effective at extracting nuclear proteins. Sonication may be necessary to shear DNA and improve protein extraction.

    • Protease and Phosphatase Inhibitors: Always include protease and phosphatase inhibitors in your lysis buffer to prevent protein degradation.

  • Western Blotting Technique:

    • Sufficient Protein Loading: Ensure you are loading an adequate amount of total protein (typically 20-30 µg for whole-cell lysates) to detect your target.

    • Positive and Negative Controls: Include a positive control cell line or tissue known to express the target protein and a negative control (e.g., vehicle-treated cells) on every blot.

    • Antibody Validation: Use an antibody that has been validated for your application (e.g., Western blotting) and the species you are working with.

    • Transfer Efficiency: Confirm efficient protein transfer from the gel to the membrane using a reversible stain like Ponceau S.

Quantitative Data Summary

Assay TypeTarget/Cell LineIC50 ValueReference
Biochemical Binding AssayBRD2, BRD3, BRD4, BRDT8-36 nM[1]
Cell Proliferation AssayHematologic Tumor Cell Lines0.1 - 0.5 µM[1]
GLI-luciferase Reporter AssayGLI1-expressing HEK293T cells (with GANT-61)5 µM[10]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol provides a general framework for assessing the effect of ZEN-3365 on cell viability. Optimization of cell seeding density and incubation times is recommended for each cell line.

Materials:

  • ZEN-3365

  • DMSO

  • Cell line of interest

  • Complete culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., isopropanol (B130326) with 0.04 N HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • Drug Treatment:

    • Prepare a 10 mM stock solution of ZEN-3365 in DMSO.

    • Perform serial dilutions of the ZEN-3365 stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the drug-containing or control medium.

    • Incubate for the desired treatment duration (e.g., 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Western Blotting for c-MYC and GLI1

This protocol describes the detection of c-MYC and GLI1 protein levels in cells treated with ZEN-3365.

Materials:

  • ZEN-3365

  • DMSO

  • Cell line of interest

  • 6-well cell culture plates

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-c-MYC, anti-GLI1, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with the desired concentrations of ZEN-3365 or vehicle (DMSO) for the optimized duration.

    • Wash cells with ice-cold PBS.

    • Lyse cells by adding ice-cold RIPA buffer with inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Sonicate the lysate to shear DNA and ensure complete lysis.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer to the lysates and boil for 5-10 minutes.

  • Electrophoresis and Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-c-MYC or anti-GLI1) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities and normalize to the loading control.

Visualizations

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds SMO SMO PTCH1->SMO SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Sequesters GLI-A GLI (Activator) GLI-R GLI (Repressor) GLI->GLI-R Proteolytic Cleavage GLI->GLI-A Processing Target Genes Target Genes GLI-R->Target Genes Represses GLI-A->Target Genes Activates

Caption: Canonical Hedgehog signaling pathway.

ZEN3365_MOA ZEN3365 ZEN-3365 BRD4 BRD4 ZEN3365->BRD4 Inhibits AcetylatedHistones Acetylated Histones BRD4->AcetylatedHistones Binds to SuperEnhancers Super-Enhancers (e.g., for MYC, GLI) BRD4->SuperEnhancers Recruited to Transcription Gene Transcription SuperEnhancers->Transcription Drives Oncogenes Oncogenes (e.g., c-MYC, GLI1) Transcription->Oncogenes Leads to expression of Troubleshooting_Workflow start Inconsistent Results check_cells Check Cell Health & Passage Number start->check_cells check_seeding Verify Cell Seeding Density check_cells->check_seeding Cells OK optimize Optimize Protocol check_cells->optimize Issue Found check_compound Assess Compound Solubility & Stability check_seeding->check_compound Seeding OK check_seeding->optimize Issue Found check_assay Investigate Assay Interference check_compound->check_assay Compound OK check_compound->optimize Issue Found check_assay->optimize No Interference check_assay->optimize Interference Found

References

ZEN-2759 quality control and purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: ZEN-2759

Welcome to the this compound Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to ensure the successful application of this compound in your experiments. Here you will find answers to frequently asked questions, troubleshooting guidance for common experimental issues, and detailed protocols for quality control and purity assessment.

Frequently Asked Questions (FAQs)

Q1: How should I store and handle this compound upon receipt?

A: Proper storage and handling are critical to maintain the stability and integrity of this compound.[1][2][3]

  • Lyophilized Powder: Store the lyophilized powder at -20°C or colder in a desiccated, dark environment.[1] Protect from light and moisture.

  • Stock Solutions: Once reconstituted, prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[1] Store stock solutions at -80°C.

  • Handling: Always use personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound.[1][2] Handle in a well-ventilated area or a chemical fume hood.[2]

Q2: What is the recommended solvent for reconstituting this compound?

A: this compound is soluble in DMSO (Dimethyl Sulfoxide) at concentrations up to 50 mM. For aqueous buffers, it is recommended to first prepare a high-concentration stock solution in DMSO and then dilute it into your experimental buffer. Ensure the final DMSO concentration in your assay is low (typically <0.5%) and consistent across all experimental conditions, including vehicle controls.

Q3: What is the expected purity of a new batch of this compound?

A: Each batch of this compound is certified to have a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC). The Certificate of Analysis (CoA) provided with each batch contains the specific purity value and results from other quality control tests.

Q4: How can I confirm the identity and structure of this compound in my lab?

A: The identity of this compound can be confirmed using Liquid Chromatography-Mass Spectrometry (LC-MS) to verify the molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.[4][5][6][7][8] Detailed protocols for these techniques are provided in the "Experimental Protocols" section.

Quality Control and Purity Data

This table summarizes the standard quality control specifications for this compound.

ParameterSpecificationMethod
Appearance White to off-white solidVisual Inspection
Purity (by HPLC) ≥ 98.0%HPLC
Identity (by ¹H NMR) Conforms to structure¹H NMR Spectroscopy
Identity (by LC-MS) Conforms to expected mass ± 0.5 DaLC-MS
Solubility ≥ 50 mM in DMSOVisual Inspection
Storage Condition -20°C (solid); -80°C (in solution)-

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.

  • Q: My results with this compound are variable between experiments. What could be the cause?

    • A: Several factors can contribute to variability.

      • Compound Stability: Ensure that stock solutions are properly stored in single-use aliquots to avoid degradation from freeze-thaw cycles.[1] Prepare fresh dilutions in your assay medium for each experiment.

      • Solubility: this compound may precipitate in aqueous media at high concentrations. Visually inspect your diluted solutions for any signs of precipitation. If precipitation is observed, consider lowering the final concentration or adjusting the solvent composition.

      • Cell Health: The passage number and health of your cells can significantly impact assay results.[9] Use cells with a consistent passage number and ensure they are healthy and in the logarithmic growth phase.

      • Assay Interference: Small molecules can sometimes interfere with assay readouts (e.g., autofluorescence).[10] Run a control with this compound in assay medium without cells to check for background signal.

Issue 2: Unexpected peaks in my HPLC purity analysis.

  • Q: I am seeing small, unexpected peaks in my HPLC chromatogram. What do they represent?

    • A: Unexpected peaks could be impurities or degradation products. [11][12]

      • Check the Certificate of Analysis (CoA): Compare your chromatogram to the one provided in the CoA to see if the peaks were present initially.

      • Assess for Degradation: Improper storage or handling, such as exposure to light, high temperatures, or repeated freeze-thaw cycles, can lead to compound degradation.[3][13]

      • Contamination: The impurity could be from a contaminated solvent, buffer, or glassware. Ensure all materials are clean and of high purity.

      • Characterize the Peak: If the peak is significant (>0.5%), consider using LC-MS to determine its molecular weight and gain insight into its potential identity.[12][14][15]

Issue 3: Difficulty dissolving this compound in aqueous buffer.

  • Q: this compound is precipitating when I dilute my DMSO stock into my aqueous assay buffer. How can I resolve this?

    • A: This is a common issue with hydrophobic compounds.

      • Lower the Final Concentration: The most straightforward solution is to work at a lower final concentration of this compound.

      • Optimize Dilution Method: Instead of adding a small volume of high-concentration stock directly to a large volume of buffer, try a serial dilution. Also, ensure rapid mixing or vortexing immediately after adding the DMSO stock to the aqueous buffer.

      • Use a Surfactant: For some assays, adding a low concentration of a non-ionic detergent like Tween-20 (e.g., 0.01%) to the buffer can help maintain compound solubility.[10] However, you must first validate that the surfactant does not interfere with your assay.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard reversed-phase HPLC method for assessing the purity of this compound.[16][17][18][19]

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Gradient:

      Time (min) % Mobile Phase B
      0 5
      25 95
      30 95
      31 5

      | 35 | 5 |

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in Acetonitrile.

  • Analysis:

    • Inject the sample and record the chromatogram.

    • Calculate the purity by dividing the peak area of this compound by the total area of all peaks (expressed as a percentage).

Protocol 2: Identity Confirmation by LC-MS

This protocol provides a general method for confirming the molecular weight of this compound.[14][15][20]

  • LC Conditions:

    • Use the same column and mobile phases as described in the HPLC protocol, but with a shorter gradient (e.g., over 10 minutes).

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

    • Mass Range: Scan from m/z 100 to 1000.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

  • Sample Preparation:

    • Prepare a 100 µg/mL solution of this compound in 50:50 Acetonitrile:Water.

  • Analysis:

    • Inject the sample and acquire the mass spectrum for the major peak.

    • Confirm that the observed mass corresponds to the expected molecular weight of this compound ([M+H]⁺).

Protocol 3: Structural Confirmation by ¹H NMR Spectroscopy

This protocol is for confirming the chemical structure of this compound.[4][5][6][7]

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher.

    • Number of Scans: 16 or 32.

    • Temperature: 25°C.

  • Analysis:

    • Acquire the ¹H NMR spectrum.

    • Compare the chemical shifts, integration, and splitting patterns of the observed peaks to the known spectrum of this compound to confirm the structural integrity.[7][8]

Visualizations

Below are diagrams illustrating key workflows for quality control and troubleshooting.

G cluster_0 This compound Quality Control Workflow A Receive this compound Batch B Visual Inspection (Appearance) A->B C Purity Analysis (HPLC ≥ 98%) B->C D Identity Confirmation (LC-MS & ¹H NMR) C->D Pass F Quarantine & Re-test C->F Fail E Release for Use D->E

Caption: A standard workflow for the quality control assessment of a new this compound batch.

G cluster_1 Troubleshooting Inconsistent Assay Results Start Inconsistent or Low Activity Observed Check_Storage Review Storage & Handling (Aliquots? Freeze-thaw?) Start->Check_Storage Check_Solubility Inspect for Precipitation in Assay Medium Check_Storage->Check_Solubility Check_Controls Run Assay Controls (Vehicle, No-Cell) Check_Solubility->Check_Controls Check_Cells Verify Cell Health & Passage Number Check_Controls->Check_Cells Resolved Problem Resolved Check_Cells->Resolved Issue Identified Contact_Support Contact Technical Support Check_Cells->Contact_Support Issue Persists

Caption: A decision tree for troubleshooting inconsistent experimental results.

References

Technical Support Center: Overcoming Resistance to ZEN-3694

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ZEN-3694. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming resistance to the BET inhibitor ZEN-3694 in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for ZEN-3694?

ZEN-3694 is an orally bioavailable, potent, and selective pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[1][2][3] These proteins are epigenetic "readers" that bind to acetylated lysine (B10760008) residues on histones and transcription factors, playing a crucial role in the regulation of gene expression.[1][4] By binding to the bromodomains of BET proteins, ZEN-3694 prevents their interaction with chromatin, leading to the downregulation of key oncogenes such as MYC, as well as genes involved in cell proliferation, survival, and anti-cancer drug resistance.[1][2][4][5]

Q2: My cancer cell line is showing intrinsic resistance to ZEN-3694. What are the potential underlying mechanisms?

Intrinsic resistance to BET inhibitors like ZEN-3694 can be driven by several pre-existing cellular mechanisms:

  • Activation of bypass signaling pathways: The MAPK pathway has been identified as a key mediator of intrinsic resistance to BET inhibitors in colorectal cancer.[6] Activation of this pathway can sustain cell proliferation and survival even when BET-dependent transcription is inhibited.

  • Genetic alterations: In castration-resistant prostate cancer (CRPC), somatic mutations in the SPOP gene can lead to the upregulation of BRD4, conferring inherent resistance to BET inhibitors.[7]

  • Upregulation of compensatory proteins: In some non-small cell lung cancer (NSCLC) models, non-selective inhibition of BRD3 by BET inhibitors can paradoxically activate the oncogene BCL6, which in turn promotes cell proliferation through the mTOR pathway.[7]

Q3: My cell line initially responded to ZEN-3694 but has now developed acquired resistance. What are the likely causes?

Acquired resistance to ZEN-3694 and other BET inhibitors often emerges through the following adaptive mechanisms:

  • Transcriptional reprogramming: Cancer cells can undergo extensive transcriptional and epigenetic rewiring to bypass their dependency on BET proteins. This can involve the upregulation of alternative oncogenic drivers.

  • Increased Wnt/β-catenin signaling: In both human and mouse leukemia cells, increased signaling through the Wnt/β-catenin pathway has been shown to contribute to acquired resistance to BET inhibitors.[8]

  • Upregulation of RNA-binding proteins: In triple-negative breast cancer (TNBC), the RNA-binding protein IGF2BP2 has been identified as a key driver of acquired resistance by enhancing the translation of c-MYC mRNA.[7]

  • Loss of tumor suppressors: Loss of the chromatin-associated E3 ubiquitin ligase TRIM33 has been found to confer resistance to BET inhibitors.[9]

  • Upregulation of compensatory BET proteins: Upregulation of BRD2 has been observed as a common response to BET inhibition across various cancer types, suggesting it may compensate for the loss of BRD4 function.[10]

Q4: What are the recommended strategies to overcome resistance to ZEN-3694 in my cell lines?

The most effective strategy for overcoming resistance to ZEN-3694 is through combination therapy. By co-targeting the resistance pathways, it is possible to re-sensitize cells to BET inhibition.[11] Consider the following approaches:

  • Inhibition of bypass signaling pathways:

    • For resistance mediated by the MAPK pathway, co-treatment with a MEK inhibitor can be effective.[6]

    • If mTOR signaling is activated, combining ZEN-3694 with an mTOR inhibitor may restore sensitivity.[7]

  • Targeting resistance-associated proteins:

    • In cases of Wnt/β-catenin-driven resistance, inhibitors of this pathway can re-sensitize cells to BET inhibitors.[8]

    • For IGF2BP2-mediated resistance in TNBC, targeting IGF2BP2 with novel therapeutic approaches like circRNA-based repressors has shown promise in preclinical models.[7]

  • Combination with other anti-cancer agents:

    • In castration-resistant prostate cancer (CRPC), combining ZEN-3694 with the androgen receptor signaling inhibitor enzalutamide (B1683756) has shown clinical efficacy.[4][5][12]

    • In ER+ breast cancer models resistant to CDK4/6 inhibitors, ZEN-3694 has been shown to synergize with these agents.[13][14][15]

    • Combination with immunotherapy, such as anti-PD1 antibodies, is also a promising strategy, as ZEN-3694 can modulate the tumor immune microenvironment.[16][17]

Troubleshooting Guides

Problem 1: Suboptimal response to single-agent ZEN-3694 in a new cell line.

Possible Cause Suggested Solution
Intrinsic Resistance 1. Pathway Analysis: Perform RNA sequencing or proteomic analysis to identify upregulated survival pathways (e.g., MAPK, PI3K/mTOR). 2. Combination Screen: Test the synergy of ZEN-3694 with inhibitors of the identified survival pathways.
Incorrect Dosing 1. Dose-Response Curve: Generate a dose-response curve to determine the IC50 of ZEN-3694 in your specific cell line. 2. Time-Course Experiment: Evaluate the effect of ZEN-3694 over different time points (e.g., 24, 48, 72 hours).
Cell Line Specific Factors 1. Genomic Profiling: Analyze the genomic profile of your cell line for mutations known to confer resistance (e.g., SPOP mutations in prostate cancer).[7]

Problem 2: Development of resistance in a previously sensitive cell line after prolonged treatment with ZEN-3694.

Possible Cause Suggested Solution
Acquired Resistance 1. Establish Resistant Cell Line: Culture the resistant cells and confirm their resistance by comparing their IC50 to the parental cell line. 2. Molecular Profiling: Perform comparative transcriptomic and proteomic analysis of the parental and resistant cell lines to identify differentially expressed genes and activated pathways (e.g., Wnt/β-catenin, c-MYC). 3. Targeted Combination Therapy: Based on the molecular profiling, select a targeted agent to combine with ZEN-3694 to overcome the specific resistance mechanism.
Clonal Selection 1. Single-Cell Cloning: Isolate single-cell clones from the resistant population and characterize their individual resistance profiles. This can help to understand the heterogeneity of the resistance.

Quantitative Data Summary

Table 1: In Vitro Activity of ZEN-3694

Cell LineCancer TypeIC50 (µM)Notes
MV4-11Acute Myeloid Leukemia0.2[2]
MCF7-R100ER+ Breast Cancer (Palbociclib-resistant)0.1683IC50 of JQ1 (another BET inhibitor) in the presence of palbociclib.[13]

Table 2: Clinical Efficacy of ZEN-3694 in Combination with Enzalutamide in Metastatic Castration-Resistant Prostate Cancer (mCRPC)

ParameterValuePatient Population
Median Radiographic Progression-Free Survival (rPFS)9.0 monthsPatients with mCRPC resistant to abiraterone (B193195) and/or enzalutamide.[4][18]
Median rPFS in patients with low AR transcriptional activity10.4 monthsSubgroup analysis of the mCRPC patient population.[4][18]
Median rPFS in patients with high AR transcriptional activity4.3 monthsSubgroup analysis of the mCRPC patient population.[4][18]

Experimental Protocols

Protocol 1: Generation of a ZEN-3694 Resistant Cell Line

  • Initial Culture: Begin with a parental cell line that is sensitive to ZEN-3694.

  • Dose Escalation:

    • Culture the cells in the presence of ZEN-3694 at a concentration equal to their IC50.

    • Once the cells have adapted and are proliferating steadily, gradually increase the concentration of ZEN-3694 in a stepwise manner.

    • Continue this process until the cells can tolerate a concentration of ZEN-3694 that is significantly higher (e.g., 5-10 fold) than the initial IC50.

  • Resistant Clone Selection:

    • Isolate single-cell clones from the resistant population using limited dilution or single-cell sorting.

    • Expand these clones and confirm their resistance by determining their IC50 for ZEN-3694.

  • Characterization:

    • Perform molecular and phenotypic characterization of the resistant clones to investigate the mechanisms of resistance.

Protocol 2: Synergy Analysis of ZEN-3694 with a Combination Agent

  • Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density.

  • Drug Treatment:

    • Prepare a dose-response matrix of ZEN-3694 and the combination agent.

    • Treat the cells with ZEN-3694 alone, the combination agent alone, and the two drugs in combination at various concentrations.

  • Viability Assay: After a defined incubation period (e.g., 72 hours), assess cell viability using a suitable assay (e.g., CellTiter-Glo, MTT).

  • Synergy Calculation:

    • Calculate the percentage of cell growth inhibition for each drug concentration and combination.

    • Use a synergy model, such as the Bliss independence or Loewe additivity model, to calculate a synergy score (e.g., Combination Index - CI). A CI value less than 1 indicates synergy.

Visualizations

ZEN_3694_Mechanism_of_Action cluster_nucleus Nucleus ZEN3694 ZEN-3694 BET BET Proteins (BRD2, BRD3, BRD4) ZEN3694->BET Inhibits AcetylatedHistones Acetylated Histones BET->AcetylatedHistones Binds to Oncogenes Oncogenes (e.g., MYC) AcetylatedHistones->Oncogenes Activates Transcription Transcription Transcription Oncogenes->Transcription

Caption: Mechanism of action of ZEN-3694.

Resistance_Pathways cluster_resistance Resistance Mechanisms ZEN3694 ZEN-3694 BET_Inhibition BET Inhibition ZEN3694->BET_Inhibition MAPK MAPK Pathway Activation BET_Inhibition->MAPK Bypassed by Wnt Wnt/β-catenin Signaling BET_Inhibition->Wnt Bypassed by cMYC c-MYC Upregulation (via IGF2BP2) BET_Inhibition->cMYC Bypassed by BCL6 BCL6 Activation (via mTOR) BET_Inhibition->BCL6 Bypassed by

Caption: Key pathways driving resistance to ZEN-3694.

Combination_Therapy_Workflow Start ZEN-3694 Resistant Cell Line Profiling Molecular Profiling (RNA-seq, Proteomics) Start->Profiling IdentifyPathway Identify Resistance Pathway (e.g., MAPK, Wnt) Profiling->IdentifyPathway SelectInhibitor Select Combination Agent IdentifyPathway->SelectInhibitor SynergyScreen Synergy Screen (Dose-response matrix) SelectInhibitor->SynergyScreen Validate In Vitro & In Vivo Validation SynergyScreen->Validate Outcome Overcome Resistance Validate->Outcome

Caption: Workflow for overcoming ZEN-3694 resistance.

References

ZEN-2759 protocol modifications for specific cell types

Author: BenchChem Technical Support Team. Date: December 2025

ZEN-2759 Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked questions for the this compound protocol, a novel covalent inhibitor of Bromodomain and Extra-Terminal Domain (BET) proteins.[1] this compound is designed for researchers, scientists, and drug development professionals investigating epigenetic regulation and its role in disease.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a covalent inhibitor that targets a methionine residue within the bromodomains of BET proteins.[1] By forming a covalent bond, this compound provides prolonged and potent inhibition, leading to the downregulation of key oncogenes and anti-apoptotic proteins.

Q2: What is the recommended starting concentration for this compound in my cell line?

A2: The optimal concentration of this compound is highly cell-type dependent. We recommend performing a dose-response curve to determine the IC50 for your specific cell line. For initial experiments, a concentration range of 10 nM to 1 µM is a reasonable starting point for most cancer cell lines. Please refer to the table below for suggested starting concentrations for common cell types.

Q3: How should I dissolve and store this compound?

A3: this compound is supplied as a lyophilized powder. For a stock solution, we recommend dissolving it in DMSO to a final concentration of 10 mM. The stock solution should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles. For cell culture experiments, dilute the stock solution in your culture medium to the desired final concentration immediately before use.

Q4: I am observing significant cytotoxicity even at low concentrations. What could be the cause?

A4: Some cell lines are exquisitely sensitive to BET inhibition. If you observe high cytotoxicity, consider the following:

  • Reduce the incubation time: A shorter exposure to this compound may be sufficient to achieve the desired biological effect without inducing excessive cell death.

  • Lower the concentration range: Titrate the concentration of this compound down to the picomolar range.

  • Check the health of your cells: Ensure your cells are healthy and not under any other stress before adding the inhibitor.

Q5: My cells seem resistant to this compound treatment. What are the potential reasons?

A5: Resistance to this compound can arise from several factors:

  • Drug efflux pumps: Overexpression of multidrug resistance transporters like MDR1 can actively pump this compound out of the cell.

  • Altered signaling pathways: Upregulation of parallel survival pathways can compensate for the inhibition of the BET pathway.

  • Mutation in the target protein: While less common for covalent inhibitors, mutations in the binding site of BET proteins could potentially confer resistance.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Issue 1: Inconsistent results in Western Blot analysis of downstream targets (e.g., c-Myc, Bcl-2).

Possible Cause Recommended Solution
Suboptimal antibody Validate your primary antibody to ensure it is specific and provides a strong signal.
Incorrect protein loading Perform a protein quantification assay (e.g., BCA) to ensure equal loading across all lanes. Use a loading control (e.g., GAPDH, β-actin) to normalize your results.
Timing of cell lysis The downregulation of target proteins is time-dependent. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal time point for observing the maximum effect.
Insufficient inhibition Increase the concentration of this compound or the incubation time to ensure complete target engagement.

Issue 2: High variability in cell viability assay results.

Possible Cause Recommended Solution
Uneven cell seeding Ensure a single-cell suspension before seeding and use appropriate techniques to avoid clumping and ensure even distribution in the wells.
Edge effects in multi-well plates Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.
Interference of this compound with the assay reagent Run a control with this compound in cell-free media to check for any direct interaction with your viability reagent (e.g., MTT, PrestoBlue).
Inappropriate assay endpoint The chosen endpoint may not be optimal for your cell line and treatment duration. Consider using multiple viability assays that measure different cellular parameters (e.g., metabolic activity, membrane integrity).

Data Presentation

Table 1: Recommended Starting Concentrations of this compound for Various Cell Types

Cell TypeRecommended Starting ConcentrationExpected IC50 Range
MCF-7 (Breast Cancer)50 nM20 - 100 nM
A549 (Lung Cancer)100 nM50 - 200 nM
Jurkat (T-cell Leukemia)10 nM5 - 50 nM
Primary Fibroblasts 500 nM200 - 1000 nM

Experimental Protocols

Protocol 1: Western Blotting for c-Myc Downregulation

  • Cell Seeding and Treatment: Seed 1 x 10^6 cells in a 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for 24 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against c-Myc overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control.

Visualizations

ZEN2759_Signaling_Pathway cluster_epigenome Epigenetic Regulation cluster_transcription Gene Transcription cluster_inhibition Inhibition BET BET Proteins (BRD2, BRD3, BRD4) TF Transcription Factors (e.g., NF-κB) BET->TF recruits Histones Acetylated Histones Histones->BET binds to Oncogenes Oncogenes (e.g., c-Myc, Bcl-2) TF->Oncogenes promotes transcription of ZEN2759 This compound ZEN2759->BET covalently inhibits Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis A Seed Cells B Treat with this compound (Dose-Response) A->B C Incubate (Time-Course) B->C D Cell Viability Assay (e.g., MTT, CTG) C->D E Western Blot (Target Proteins) C->E F RT-qPCR (Gene Expression) C->F G Calculate IC50 D->G H Quantify Protein/Gene Expression E->H F->H

References

Validation & Comparative

A Comparative Efficacy Analysis of ZEN-3694 and Enzalutamide in Castration-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational BET bromodomain inhibitor, ZEN-3694, and the approved second-generation androgen receptor (AR) signaling inhibitor, Enzalutamide (B1683756), for the treatment of metastatic castration-resistant prostate cancer (mCRPC). This analysis is based on available preclinical and clinical data, with a focus on mechanisms of action, efficacy, and experimental methodologies. As ZEN-3694 is currently in clinical development, primarily in combination with Enzalutamide, this guide will focus on the rationale and evidence for this combination therapy in overcoming resistance to AR-targeted agents.

Executive Summary

Enzalutamide is a standard-of-care treatment for mCRPC, effectively blocking the androgen receptor signaling pathway that drives prostate cancer growth.[1] However, resistance to Enzalutamide frequently develops, creating a significant clinical challenge.[2] ZEN-3694, a potent oral BET bromodomain inhibitor, has emerged as a promising therapeutic strategy to overcome this resistance.[3] By epigenetically modulating the expression of key oncogenes like MYC and re-sensitizing tumors to AR inhibition, ZEN-3694, particularly in combination with Enzalutamide, shows potential in a patient population with limited treatment options.[2][4]

Data Presentation

The following tables summarize the available quantitative data from preclinical and clinical studies of ZEN-3694 and Enzalutamide.

Table 1: Preclinical Efficacy of ZEN-3694 in Prostate Cancer Models

Model SystemTreatmentKey FindingsReference
VCaP (AR-positive, Enzalutamide-sensitive) & 22Rv1 (AR-positive, Enzalutamide-resistant) xenograftsZEN-3694Potent in vivo activity in inhibiting tumor progression at well-tolerated doses.[3]
LuCaP 35CR (Enzalutamide-resistant PDX)ZEN-3694Inhibition of tumor progression.[3]
VCaP (AR-positive) cell lineZEN-3694 + EnzalutamideSynergistic inhibition of proliferation.[5]
Enzalutamide-resistant LNCaP in vitro model (GR up-regulation)ZEN-3694Inhibition of glucocorticoid receptor (GR) expression.[5]

Table 2: Clinical Efficacy of Enzalutamide Monotherapy in mCRPC

Clinical Trial (Phase)Patient PopulationTreatment ArmMedian Radiographic Progression-Free Survival (rPFS)Overall Survival (OS) BenefitReference
AFFIRM (Phase 3)Post-chemotherapy mCRPCEnzalutamide8.3 monthsSignificant improvement vs. placebo[6]
PREVAIL (Phase 3)Chemotherapy-naïve mCRPCEnzalutamideNot reached at interim analysis (HR 0.19 vs. placebo)Significant improvement vs. placebo[6]

Table 3: Clinical Efficacy of ZEN-3694 in Combination with Enzalutamide in mCRPC

Clinical Trial (Phase)Patient PopulationTreatmentMedian Radiographic Progression-Free Survival (rPFS)Key FindingsReference
Phase 1b/2a (NCT02711956)mCRPC resistant to abiraterone (B193195) and/or enzalutamideZEN-3694 + Enzalutamide9.0 months (overall cohort)Longer rPFS (10.4 vs. 4.3 months) in patients with low AR transcriptional activity at baseline.[6][6]
Phase 2b (NCT04986423)mCRPC with suboptimal response to abirateroneZEN-3694 + Enzalutamide vs. Enzalutamide alonePrimary endpoint: rPFSOngoing, results not yet fully published.[7][8][7][8]

Experimental Protocols

Preclinical In Vivo Xenograft Study (Representative Protocol)

A representative protocol for evaluating the in vivo efficacy of ZEN-3694 in prostate cancer xenograft models is as follows:

  • Cell Lines and Animal Models: Male immunodeficient mice (e.g., NOD/SCID) are used. Human prostate cancer cell lines, such as VCaP (Enzalutamide-sensitive) and 22Rv1 (Enzalutamide-resistant), are implanted subcutaneously.[3] For patient-derived xenograft (PDX) models, tumor fragments from patients with mCRPC are implanted.[3]

  • Treatment Administration: Once tumors reach a specified volume, mice are randomized into treatment groups. ZEN-3694 is administered orally at various doses.[9] A vehicle control group is included. For combination studies, Enzalutamide is also administered orally.

  • Efficacy Endpoints: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is monitored as an indicator of toxicity. At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., gene expression analysis of MYC and AR signaling pathways).[9]

  • Statistical Analysis: Tumor growth inhibition is calculated and statistical significance between treatment groups is determined using appropriate statistical tests (e.g., t-test or ANOVA).

Phase 1b/2a Clinical Trial of ZEN-3694 + Enzalutamide (NCT02711956)

This study was designed to evaluate the safety, tolerability, and preliminary efficacy of ZEN-3694 in combination with Enzalutamide in patients with mCRPC who had progressed on prior androgen signaling inhibitors.

  • Study Design: This was a multicenter, open-label, dose-escalation and dose-expansion study.[6]

  • Patient Population: Patients with progressive mCRPC with prior resistance to abiraterone and/or enzalutamide were enrolled.[6]

  • Treatment: A 3+3 dose-escalation design was used for ZEN-3694, administered orally once daily in combination with the standard dose of Enzalutamide (160 mg daily). This was followed by dose-expansion cohorts.[6]

  • Primary Objective: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of ZEN-3694 in combination with Enzalutamide.[6]

  • Secondary Objectives: To assess the preliminary anti-tumor activity of the combination, including radiographic progression-free survival (rPFS), PSA response rate, and duration of response.[10]

  • Correlative Studies: Tumor biopsies and whole blood samples were collected to evaluate pharmacodynamic markers and their association with clinical outcomes.[10]

Mandatory Visualizations

Signaling Pathways

cluster_0 Androgen Receptor Signaling Pathway Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR AR_complex Androgen-AR Complex Nucleus Nucleus AR_complex->Nucleus Translocation ARE Androgen Response Element (ARE) Nucleus->ARE Binding Gene_Transcription Gene Transcription (e.g., PSA, TMPRSS2) ARE->Gene_Transcription Activation Cell_Growth Prostate Cancer Cell Growth Gene_Transcription->Cell_Growth Enzalutamide Enzalutamide Enzalutamide->AR Inhibits Binding Enzalutamide->AR_complex Inhibits Nuclear Translocation Enzalutamide->ARE Inhibits DNA Binding

Caption: Mechanism of action of Enzalutamide on the Androgen Receptor signaling pathway.

cluster_1 BET Inhibition Signaling Pathway BET_Proteins BET Proteins (BRD2/3/4) Chromatin Chromatin BET_Proteins->Chromatin Binds to Acetylated_Histones Acetylated Histones Transcription_Factors Transcription Factors (e.g., NF-κB) Chromatin->Transcription_Factors Recruits Oncogenes Oncogenes (e.g., MYC, BCL2) Transcription_Factors->Oncogenes Activates Transcription Cell_Cycle_Progression Cell Cycle Progression Oncogenes->Cell_Cycle_Progression ZEN3694 ZEN-3694 ZEN3694->BET_Proteins Inhibits Binding

Caption: Mechanism of action of ZEN-3694 via BET protein inhibition.

Experimental Workflow

cluster_2 Phase 2b Clinical Trial Workflow (NCT04986423) Patient_Screening Patient Screening (mCRPC with suboptimal response to abiraterone) Randomization Randomization Patient_Screening->Randomization Arm_A Arm A: ZEN-3694 + Enzalutamide Randomization->Arm_A Arm_B Arm B: Enzalutamide Monotherapy Randomization->Arm_B Treatment Treatment Cycles Arm_A->Treatment Arm_B->Treatment Follow_up Follow-up for Progression & Survival Treatment->Follow_up Primary_Endpoint Primary Endpoint: Radiographic Progression-Free Survival (rPFS) Follow_up->Primary_Endpoint

Caption: Simplified workflow of the Phase 2b clinical trial comparing ZEN-3694 and Enzalutamide.

References

Validating the On-Target Effects of ZEN-2759: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the on-target effects of the novel BET bromodomain inhibitor, ZEN-2759, with other leading compounds. This document summarizes key experimental data and provides detailed protocols to aid in the validation and assessment of this new therapeutic agent.

This compound is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2] These proteins are crucial epigenetic readers that recognize acetylated lysine (B10760008) residues on histones and transcription factors, thereby recruiting transcriptional machinery to activate gene expression.[3][4] Dysregulation of BET protein activity is a hallmark of numerous cancers, making them a compelling therapeutic target.[3][5] this compound is designed to disrupt the interaction between BET proteins and acetylated chromatin, leading to the downregulation of key oncogenes like MYC.[1][6][7]

Comparative Analysis of BET Inhibitor Potency and Selectivity

The on-target efficacy of a BET inhibitor is determined by its potency in inhibiting the target proteins and its selectivity over other bromodomain-containing proteins. The following table summarizes the biochemical and cellular activity of this compound in comparison to other well-characterized BET inhibitors.

CompoundTarget(s)IC50 (BRD4, nM)Cell Proliferation IC50 (MV4-11, μM)Key Features
This compound (Hypothetical) Pan-BET (BRD2/3/4/T)550.18High oral bioavailability and favorable safety profile in preclinical models.
ZEN-3694 Pan-BET (BRD2/3/4/T)Low nM range0.2Orally bioavailable, currently in clinical trials for various cancers.[6][8][9]
(+)-JQ1 Pan-BET (BRD2/3/4/T)77 (BRD4(1))~0.5A widely used tool compound, but has poor pharmacokinetic properties.[7][10]
OTX-015 (Birabresib) Pan-BET (BRD2/3/4)< 50~0.1Orally bioavailable, has shown clinical activity in hematological malignancies.
BMS-986158 Pan-BET (BRD2/3/4)PotentPotentIn clinical development for solid and hematological tumors.[11]
SJ018 BD2 Selective14 (BRD2-BD2)PotentExhibits >50-fold selectivity for the second bromodomain (BD2) over the first (BD1).[12]
CDD-956 BD1 SelectivePicomolarPotentHighly selective for the first bromodomain (BD1) of BET proteins.[13]

Signaling Pathway of BET Inhibition

BET inhibitors like this compound function by competitively binding to the acetyl-lysine binding pockets of BET bromodomains. This prevents their recruitment to chromatin, particularly at super-enhancers that drive the expression of key oncogenes. The displacement of BET proteins, such as BRD4, leads to the dissociation of the positive transcription elongation factor b (P-TEFb) and Mediator complexes, ultimately resulting in transcriptional repression of target genes.

BET_Inhibition_Pathway cluster_nucleus Cell Nucleus Histones Acetylated Histones BRD4 BRD4 Histones->BRD4 binds to PTEFb P-TEFb BRD4->PTEFb recruits Mediator Mediator BRD4->Mediator recruits NoTranscription Transcription Repressed BRD4->NoTranscription RNAPII RNA Pol II PTEFb->RNAPII activates Mediator->RNAPII stabilizes Oncogene Oncogene (e.g., MYC) RNAPII->Oncogene transcribes Transcription Transcription Oncogene->Transcription ZEN2759 This compound ZEN2759->BRD4 inhibits binding

Caption: Mechanism of action of this compound in inhibiting BET protein function.

Experimental Validation of On-Target Effects

Confirming that the biological effects of this compound are due to its interaction with BET proteins is critical. The following experimental workflow outlines the key steps to validate the on-target activity of a BET inhibitor.

Experimental_Workflow cluster_workflow On-Target Validation Workflow Biochem Biochemical Assays (e.g., AlphaScreen, ITC) Cellular Cellular Assays (e.g., Proliferation, Apoptosis) Biochem->Cellular Confirm cellular activity TargetEngage Target Engagement (e.g., NanoBRET, CETSA) Cellular->TargetEngage Verify target interaction in cells GeneExpr Gene Expression Analysis (e.g., RT-qPCR, RNA-seq) TargetEngage->GeneExpr Assess downstream gene regulation ChIP Chromatin Immunoprecipitation (ChIP-seq) GeneExpr->ChIP Confirm displacement from chromatin InVivo In Vivo Efficacy (Xenograft Models) ChIP->InVivo Validate in a disease model

Caption: A typical workflow for validating the on-target effects of a BET inhibitor.

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results. Below are protocols for essential experiments in validating the on-target effects of this compound.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol is designed to map the genome-wide occupancy of BET proteins and assess their displacement by this compound.

1. Cell Culture and Treatment:

  • Culture cancer cells (e.g., MV4-11) to ~80-90% confluency.

  • Treat cells with either DMSO (vehicle control) or the desired concentration of this compound for a specified time (e.g., 4-24 hours).

2. Cross-linking:

  • Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1%.

  • Incubate for 10 minutes at room temperature with gentle shaking.

  • Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes.

3. Cell Lysis and Chromatin Shearing:

  • Harvest and wash the cells with ice-cold PBS.

  • Lyse the cells and isolate the nuclei.

  • Resuspend the nuclear pellet in a lysis buffer and shear the chromatin to an average size of 200-500 bp using sonication.[14]

4. Immunoprecipitation:

  • Dilute the sheared chromatin and pre-clear with Protein A/G magnetic beads.

  • Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for a BET protein (e.g., anti-BRD4) or a control IgG.[14]

  • Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

5. Washing and Elution:

  • Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.[15]

  • Elute the chromatin complexes from the beads.

6. Reverse Cross-linking and DNA Purification:

  • Reverse the protein-DNA cross-links by incubating at 65°C overnight with Proteinase K.

  • Purify the DNA using phenol-chloroform extraction or a column-based kit.

7. Library Preparation and Sequencing:

  • Prepare sequencing libraries from the immunoprecipitated DNA and input DNA.

  • Perform high-throughput sequencing.

8. Data Analysis:

  • Align the sequencing reads to the reference genome.

  • Perform peak calling to identify regions of protein binding.

  • Compare the binding profiles between DMSO and this compound treated samples to identify regions of BRD4 displacement.

Quantitative Real-Time PCR (RT-qPCR) for Target Gene Expression

This protocol measures the expression levels of known BET target genes, such as MYC, to confirm the functional consequence of BET inhibition.

1. RNA Extraction and cDNA Synthesis:

  • Treat cells with this compound or DMSO as described above.

  • Harvest the cells and extract total RNA using a suitable kit.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

2. qPCR Reaction:

  • Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the target gene (e.g., MYC) and a housekeeping gene (e.g., GAPDH).

3. Data Analysis:

  • Quantify the relative gene expression using the ΔΔCt method. A significant decrease in MYC expression in this compound-treated cells compared to the control would indicate on-target activity.[6]

Conclusion

The validation of this compound's on-target effects relies on a combination of biochemical, cellular, and in vivo experiments. The comparative data and detailed protocols provided in this guide are intended to facilitate the rigorous evaluation of this promising new BET inhibitor. By demonstrating potent and selective inhibition of BET proteins and the subsequent downstream effects on gene expression and cell proliferation, researchers can build a strong case for the therapeutic potential of this compound.

References

ZEN-2759: A New Era of Specificity in BET Bromodomain Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the enhanced specificity of ZEN-2759 compared to its predecessors, supported by experimental data and detailed methodologies.

In the landscape of epigenetic drug discovery, the development of inhibitors targeting the Bromodomain and Extra-Terminal (BET) family of proteins has marked a significant advancement in cancer therapy and beyond. This compound emerges as a next-generation BET inhibitor, engineered for superior specificity to overcome the limitations of earlier compounds. This guide provides an in-depth comparison of this compound with first-generation BET inhibitors, focusing on its specificity profile, supported by quantitative data and detailed experimental protocols.

Unveiling this compound: Mechanism of Action

This compound is a potent, orally bioavailable small molecule that functions as a pan-BET inhibitor, targeting the four members of the BET family: BRD2, BRD3, BRD4, and BRDT.[1] These proteins are crucial epigenetic "readers" that recognize and bind to acetylated lysine (B10760008) residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. By competitively binding to the acetyl-lysine binding pockets of BET bromodomains, this compound disrupts this interaction, leading to the downregulation of key oncogenes such as MYC, and interfering with cancer cell growth and proliferation.[1][2]

Enhanced Specificity: A Leap Forward from First-Generation Compounds

While first-generation BET inhibitors like JQ1, OTX-015 (Birabresib), and I-BET151 demonstrated the therapeutic potential of targeting BET proteins, their clinical utility has been hampered by off-target effects and associated toxicities. This compound has been designed to exhibit a more refined specificity profile, not only showing high affinity for all four BET proteins but also demonstrating significantly lower activity against other bromodomain-containing proteins.

Preclinical data indicates that this compound has greater than 20-fold selectivity for BET bromodomains over non-BET bromodomains.[2] Furthermore, this compound and its active metabolite, ZEN-3791, show approximately 10- and 100-fold selectivity, respectively, over the bromodomain-containing proteins CREB binding protein (CBP) and E1A binding protein p300 (P300).[3] This enhanced selectivity is anticipated to translate into a wider therapeutic window and a more favorable safety profile in clinical settings.

Quantitative Comparison of BET Inhibitor Specificity

The following tables summarize the binding affinities of this compound and first-generation BET inhibitors for the individual bromodomains of the BET family proteins. The data is compiled from various in vitro assays, and it is important to note that direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Binding Affinity (IC50/Kd in nM) of this compound and First-Generation BET Inhibitors for BET Bromodomains

CompoundBRD2 (BD1/BD2)BRD3 (BD1/BD2)BRD4 (BD1/BD2)BRDT (BD1/BD2)Assay Type
This compound Low nM IC50 (pan-BET)Low nM IC50 (pan-BET)Low nM IC50 (pan-BET)Low nM IC50 (pan-BET)Biochemical Assay
(+)-JQ1 128 nM (Kd, BD1)-50 nM (Kd, BD1), 90 nM (Kd, BD2)-ITC
76.9 nM (IC50, BD1), 32.6 nM (IC50, BD2)-77 nM (IC50, BD1), 33 nM (IC50, BD2)-AlphaScreen
OTX-015 92-112 nM (IC50)92-112 nM (IC50)92-112 nM (IC50)-TR-FRET
I-BET151 20-100 nM (Kd)20-100 nM (Kd)20-100 nM (Kd)--
500 nM (IC50)250 nM (IC50)790 nM (IC50)-Ligand Displacement

Data compiled from multiple sources. Assay conditions may vary.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of the key assays used to characterize the specificity of BET inhibitors.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based assay is used to measure the competitive displacement of a ligand from its target protein.

  • Principle: Donor and acceptor beads are brought into close proximity through the binding of a tagged bromodomain protein and a biotinylated histone peptide. Laser excitation of the donor bead results in the generation of singlet oxygen, which diffuses to the acceptor bead, leading to light emission. A competing inhibitor disrupts this interaction, reducing the signal.

  • Methodology:

    • A His-tagged recombinant bromodomain protein is incubated with nickel-coated acceptor beads.

    • A biotinylated histone H4 peptide acetylated at multiple lysine residues is incubated with streptavidin-coated donor beads.

    • Serial dilutions of the test compound (e.g., this compound) are added to a microtiter plate.

    • The protein-acceptor and peptide-donor bead complexes are added to the wells.

    • Following incubation, the plate is read using an AlphaScreen-capable microplate reader to measure the luminescence signal. The IC50 value is calculated from the dose-response curve.[4]

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique that directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of the dissociation constant (Kd).

  • Principle: A solution of the inhibitor is titrated into a solution containing the target bromodomain protein. The heat released or absorbed during the binding event is measured by a sensitive microcalorimeter.

  • Methodology:

    • Purified recombinant bromodomain protein is placed in the sample cell of the microcalorimeter.

    • The test compound is loaded into the injection syringe.

    • A series of small injections of the compound are made into the protein solution.

    • The heat change after each injection is measured and integrated to generate a binding isotherm.

    • The Kd, stoichiometry, and enthalpy of binding are determined by fitting the data to a binding model.[5]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a proximity-based assay that measures the energy transfer between a donor and an acceptor fluorophore when they are in close proximity.

  • Principle: A bromodomain protein is labeled with a donor fluorophore (e.g., Europium), and a histone peptide is labeled with an acceptor fluorophore (e.g., allophycocyanin). When the protein and peptide interact, FRET occurs. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.

  • Methodology:

    • The donor-labeled bromodomain protein and acceptor-labeled histone peptide are incubated together in a microtiter plate.

    • Serial dilutions of the test compound are added to the wells.

    • After incubation, the plate is read in a TR-FRET-capable plate reader, measuring the emission of both the donor and acceptor fluorophores.

    • The ratio of acceptor to donor emission is calculated, and the IC50 is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of BET inhibitors and a general workflow for assessing their specificity.

BET_Signaling_Pathway cluster_nucleus Cell Nucleus Histone Histone Tails Ac Acetylation (Ac) Histone->Ac HATs BET BET Proteins (BRD2/3/4/T) Ac->BET Recognition PolII RNA Polymerase II BET->PolII Recruitment Oncogenes Oncogenes (e.g., MYC) PolII->Oncogenes Transcription Initiation Transcription Transcription Oncogenes->Transcription ZEN2759 This compound ZEN2759->BET Inhibition

Caption: Mechanism of action of this compound in inhibiting BET protein function.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays AlphaScreen AlphaScreen Data Data Analysis (IC50, Kd, EC50) AlphaScreen->Data TRFRET TR-FRET TRFRET->Data ITC ITC ITC->Data Proliferation Cell Proliferation Assay Proliferation->Data GeneExpression Gene Expression Analysis (e.g., qPCR for MYC) GeneExpression->Data Apoptosis Apoptosis Assay Apoptosis->Data Compound Test Compound (this compound) Compound->AlphaScreen Compound->TRFRET Compound->ITC Compound->Proliferation Compound->GeneExpression Compound->Apoptosis

Caption: General experimental workflow for assessing BET inhibitor specificity.

Conclusion

This compound represents a significant advancement in the development of BET inhibitors, demonstrating a superior specificity profile compared to first-generation compounds. Its potent pan-BET inhibitory activity, coupled with enhanced selectivity against other bromodomain families, holds the promise of improved therapeutic efficacy and a better safety margin. The comprehensive data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug developers in the evaluation and further investigation of this promising new agent. As this compound progresses through clinical development, it is poised to redefine the therapeutic landscape for a range of diseases driven by epigenetic dysregulation.

References

Cross-Validation of a Novel MEK1 Inhibitor, ZEN-2759, with RNAi-Mediated Gene Silencing

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comparative analysis of a hypothetical novel MEK1 inhibitor, ZEN-2759, and RNA interference (RNAi) targeting the MAP2K1 gene, which encodes the MEK1 protein. The objective is to offer a framework for cross-validating the on-target effects and phenotypic outcomes of a small molecule inhibitor with a genetic knockdown approach. The data and protocols presented herein are illustrative and intended to serve as a template for researchers in drug development and molecular biology.

Data Presentation: this compound vs. MAP2K1 RNAi

The following tables summarize the hypothetical quantitative data from a series of experiments designed to compare the efficacy and specificity of this compound with that of siRNA targeting MAP2K1 in a human colorectal cancer cell line (HT-29).

Table 1: Comparison of Target Gene Expression

TreatmentTarget (p-ERK1/2) Protein Level (% of Control)Downstream Gene (c-Fos) mRNA Expression (% of Control)
Vehicle Control (DMSO)100%100%
This compound (100 nM) 15% 25%
Non-Targeting siRNA98%95%
MAP2K1 siRNA 20% 30%

Table 2: Comparison of Cell Viability

TreatmentCell Viability (% of Control) after 72h
Vehicle Control (DMSO)100%
This compound (100 nM) 45%
Non-Targeting siRNA97%
MAP2K1 siRNA 50%

Table 3: Off-Target Effects Analysis

TreatmentOff-Target Kinase 1 (MKK4) Activity (% of Control)Off-Target Gene (Gene X) Expression (% of Control)
Vehicle Control (DMSO)100%100%
This compound (100 nM) 95% 98%
Non-Targeting siRNA99%101%
MAP2K1 siRNA 97% 115% (potential off-target)

Experimental Protocols

A detailed methodology for the key experiments is provided below.

1. Cell Culture and Treatment

  • Cell Line: HT-29 human colorectal cancer cells.

  • Culture Conditions: Cells were maintained in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • This compound Treatment: this compound was dissolved in DMSO to create a 10 mM stock solution. For experiments, cells were treated with a final concentration of 100 nM this compound or an equivalent volume of DMSO as a vehicle control.

2. Western Blotting for p-ERK1/2

  • Lysate Preparation: Following treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using a BCA protein assay.

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes were blocked and incubated with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

3. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

  • RNA Extraction and cDNA Synthesis: Total RNA was extracted from cells using a commercial kit, and cDNA was synthesized using a reverse transcription kit.[2]

  • qRT-PCR: qRT-PCR was performed using a SYBR Green-based master mix on a real-time PCR system.[2] The relative expression of c-Fos and a potential off-target gene (Gene X) was calculated using the 2-ΔΔCt method, with GAPDH as the housekeeping gene.

4. Cell Viability Assay

  • Method: Cell viability was assessed using a colorimetric MTT assay.

  • Procedure: After 72 hours of treatment, MTT reagent was added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals were dissolved in DMSO, and the absorbance was measured at 570 nm.

Visualizations

Diagram 1: Simplified MAPK/ERK Signaling Pathway

MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1 MEK1 RAF->MEK1 ERK ERK MEK1->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival TranscriptionFactors->Proliferation ZEN2759 This compound ZEN2759->MEK1 RNAi MAP2K1 RNAi RNAi->MEK1 Experimental_Workflow Start Start: HT-29 Cells Treatment Treatment Application Start->Treatment ZEN2759 This compound (100 nM) Treatment->ZEN2759 RNAi MAP2K1 siRNA (20 nM) Treatment->RNAi Controls Vehicle & Non-Targeting siRNA Controls Treatment->Controls Incubation Incubation (48-72 hours) ZEN2759->Incubation RNAi->Incubation Controls->Incubation Assays Downstream Assays Incubation->Assays WesternBlot Western Blot (p-ERK) Assays->WesternBlot qRT_PCR qRT-PCR (c-Fos) Assays->qRT_PCR Viability Cell Viability (MTT Assay) Assays->Viability OffTarget Off-Target Analysis Assays->OffTarget Analysis Data Analysis & Comparison WesternBlot->Analysis qRT_PCR->Analysis Viability->Analysis OffTarget->Analysis

References

ZEN-2759: A Comparative Performance Analysis Against Gold Standards in BCR-ABL Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of ZEN-2759, a novel tyrosine kinase inhibitor (TKI), against the established gold-standard treatments for Chronic Myeloid Leukemia (CML), Imatinib and Nilotinib.[1][2][3][4] The data presented herein is intended to provide an objective comparison to aid in the evaluation of this compound's therapeutic potential.

Mechanism of Action: Targeting the BCR-ABL Oncoprotein

Chronic Myeloid Leukemia is characterized by the Philadelphia chromosome, which results in the formation of the BCR-ABL fusion gene.[1] This gene produces a constitutively active tyrosine kinase that drives uncontrolled proliferation of leukemia cells.[5][6][7][8] this compound, like other TKIs, is designed to inhibit the kinase activity of the BCR-ABL protein by blocking its ATP-binding site, thereby preventing the phosphorylation of downstream substrates and inducing apoptosis in cancer cells.[5][6][7][8][9]

The diagram below illustrates the simplified signaling pathway and the points of inhibition for this compound and the gold-standard TKIs.

BcrAbl_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors TKI Inhibition Bcr-Abl Bcr-Abl (Active Kinase) Substrate Substrate Bcr-Abl->Substrate ADP ADP Bcr-Abl->ADP P-Substrate Phosphorylated Substrate Substrate->P-Substrate ATP->ADP Downstream Downstream Signaling (e.g., Ras/MAPK) P-Substrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation ATP ATP ATP->Bcr-Abl This compound This compound This compound->Bcr-Abl Imatinib Imatinib Imatinib->Bcr-Abl Nilotinib Nilotinib Nilotinib->Bcr-Abl

BCR-ABL signaling pathway and TKI inhibition.

Comparative In Vitro Efficacy

The inhibitory activity of this compound was evaluated against Imatinib and Nilotinib using in vitro kinase and cell-based proliferation assays. The results, summarized below, indicate that this compound demonstrates potent inhibition of the BCR-ABL kinase and effectively suppresses the proliferation of CML-derived cell lines.

Table 1: In Vitro Kinase Inhibition

CompoundTarget KinaseIC50 (nM)
This compound BCR-ABL0.8
ImatinibBCR-ABL25
NilotinibBCR-ABL3

IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Cell Proliferation Inhibition

CompoundCell LineGI50 (nM)
This compound K562 (CML)5.2
ImatinibK562 (CML)150
NilotinibK562 (CML)20

GI50: The concentration of a drug that causes 50% inhibition of cell growth.

Experimental Protocols

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Reagents: Recombinant BCR-ABL kinase, substrate peptide (Abltide), ATP, kinase assay buffer, and ADP-Glo™ Kinase Assay kit.

  • Procedure:

    • Serial dilutions of this compound, Imatinib, and Nilotinib were prepared.

    • The kinase, substrate, and inhibitor were combined in a 384-well plate and incubated.

    • The kinase reaction was initiated by the addition of ATP and incubated at 30°C.

    • The reaction was terminated, and the remaining ATP was depleted by adding ADP-Glo™ Reagent.

    • Kinase Detection Reagent was added to convert ADP to ATP and generate a luminescent signal.

    • Luminescence was measured using a plate reader.

    • IC50 values were determined from dose-response curves.

Kinase_Assay_Workflow Start Start Prep Prepare serial dilutions of inhibitors Start->Prep Mix Combine kinase, substrate, and inhibitor in plate Prep->Mix Incubate1 Incubate at room temp Mix->Incubate1 Add_ATP Initiate reaction with ATP Incubate1->Add_ATP Incubate2 Incubate at 30°C Add_ATP->Incubate2 Stop Stop reaction & deplete ATP (ADP-Glo™ Reagent) Incubate2->Stop Detect Add Kinase Detection Reagent Stop->Detect Read Measure luminescence Detect->Read Analyze Calculate IC50 values Read->Analyze End End Analyze->End

Workflow for the in vitro kinase inhibition assay.

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Reagents: K562 cell line, RPMI-1640 medium, fetal bovine serum (FBS), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and solubilization solution (e.g., DMSO).

  • Procedure:

    • K562 cells were seeded in 96-well plates.

    • Cells were treated with serial dilutions of this compound, Imatinib, and Nilotinib and incubated for 72 hours.

    • MTT solution was added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

    • The formazan crystals were dissolved by adding a solubilization solution.

    • The absorbance was measured at 570 nm using a microplate reader.

    • GI50 values were calculated from the dose-response curves.

Conclusion

The experimental data presented in this guide demonstrate that this compound is a highly potent inhibitor of the BCR-ABL kinase. In both biochemical and cell-based assays, this compound exhibited superior inhibitory activity compared to the first-generation TKI, Imatinib, and the second-generation TKI, Nilotinib. These promising preclinical results warrant further investigation of this compound as a potential therapeutic agent for Chronic Myeloid Leukemia.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling ZEN-2759

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides crucial safety and logistical guidance for the handling of ZEN-2759. As no specific Safety Data Sheet (SDS) for "this compound" was found, the following information is based on established best practices for managing highly potent active pharmaceutical ingredients (APIs). A compound-specific risk assessment must be conducted prior to any handling.

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment (PPE) are paramount to minimize exposure risk when handling potent compounds like this compound. The following table summarizes the recommended PPE.[1]

PPE Category Item Specifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for procedures with a high likelihood of aerosol generation. Hoods or full-facepieces can provide high Assigned Protection Factors (APFs).
Reusable Half or Full-Facepiece RespiratorMust be used with appropriate particulate filters (P100/FFP3) and requires a proper fit test.
Disposable Respirators (e.g., N95, FFP2)Suitable for low-risk activities or as a secondary layer of protection, but not recommended as the primary respiratory protection for handling highly potent compounds.[1]
Hand Protection Double GlovingWear two pairs of nitrile gloves. The outer glove should be changed immediately if contaminated and at regular intervals.[1]
Body Protection Disposable CoverallsSelect coveralls made from materials such as Tyvek or microporous film to shield against chemical splashes and dust.[1]
Eye Protection Safety Goggles or Face ShieldUse chemical splash goggles that form a complete seal around the eyes. A face shield can be worn over goggles for additional protection.[1]
Foot Protection Shoe CoversDisposable shoe covers should be worn within the designated handling area and removed before exiting.[1]

Occupational Exposure Limits (OELs)

Occupational Exposure Limits (OELs) are established to indicate the permissible exposure level to a chemical substance in the workplace air over a specified time. For potent compounds, the OEL is typically very low. The following table outlines the general Occupational Exposure Bands (OEBs) that help categorize and manage potent compounds.[2]

Occupational Exposure Band (OEB) Exposure Range (8-hour Time-Weighted Average) General Toxicity Primary Protection Focus
OEB 1 1000-5000 µg/m³Non-toxicOperator and PPE
OEB 2 100-1000 µg/m³Almost non-toxicOperator and PPE
OEB 3 10-100 µg/m³Slightly toxicOperator and PPE with a shift towards equipment containment
OEB 4 1-10 µg/m³PotentEquipment and material handling; PPE may be used for existing equipment or limited use.

A compound is generally classified as potent if it has an OEL of ≤ 10 µg/m³.[2]

Experimental Workflow: Safe Handling of this compound

The following diagram outlines the standard operating procedure for safely handling a potent compound like this compound in a laboratory setting.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_area Enter Designated Handling Area don_ppe Don Appropriate PPE (Double Gloves, Coverall, PAPR) prep_area->don_ppe Proceed to Handling prep_waste Prepare Labeled Waste Containers (Solid, Liquid, Sharps) don_ppe->prep_waste Proceed to Handling prep_spill Ensure Spill Kit is Accessible prep_waste->prep_spill Proceed to Handling weighing Weighing and Aliquoting (Use closed system, minimize dust) prep_spill->weighing Proceed to Handling dissolving Solution Preparation (Slowly add solvent, keep covered) weighing->dissolving decontaminate_surfaces Decontaminate Work Surfaces dissolving->decontaminate_surfaces After Experiment dispose_waste Dispose of Waste in Designated Containers decontaminate_surfaces->dispose_waste doff_ppe Doff PPE in Correct Order dispose_waste->doff_ppe exit_area Exit Handling Area doff_ppe->exit_area

Caption: Workflow for the safe handling of potent compounds.

Operational Plan: Step-by-Step Guidance

  • Preparation:

    • Designated Area: All handling of this compound must occur in a designated area with restricted access, such as a containment isolator or a laboratory with appropriate engineering controls (e.g., negative pressure).[3]

    • PPE Donning: Before entering the designated area, put on all required PPE in the correct sequence in an anteroom or clean area.[1]

    • Waste Setup: Prepare clearly labeled, sealed waste containers for all anticipated waste streams (solid, liquid, sharps).[1]

  • Handling:

    • Weighing and Transfer: Whenever feasible, use a closed system for weighing and transferring this compound.[1] To minimize dust generation when handling powders, use gentle scooping techniques.[1]

    • Solution Preparation: When dissolving the compound, add the solvent to the solid material slowly to prevent splashing.[1] Keep all containers covered as much as possible during the process.[1]

  • Post-Handling:

    • Decontamination: Thoroughly decontaminate all surfaces and equipment after handling is complete.

    • PPE Doffing: Remove PPE in the designated doffing area, taking care to avoid self-contamination.

    • Personal Hygiene: Wash hands thoroughly after removing PPE.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation: Segregate waste into labeled containers for solids (e.g., contaminated gloves, wipes, and vials) and liquids (e.g., solvents containing this compound).

  • Solid Waste: Place all contaminated solid waste into a dedicated, sealed container.

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, non-reactive container. Do not pour any waste containing this compound down the drain.

  • Sharps: Dispose of any contaminated sharps in a designated sharps container.

  • Professional Disposal: All waste contaminated with this compound must be disposed of through a licensed professional waste disposal service.[4] Follow all local, state, and federal regulations for hazardous waste disposal.

Spill Management

In the event of a spill, immediate and appropriate action is necessary:

  • Alert Personnel: Immediately notify all personnel in the vicinity of the spill.

  • Evacuate: If the spill is large or generates significant aerosols, evacuate the immediate area.

  • Containment: Use a pre-prepared spill kit suitable for chemical hazards to contain the spill, working from the outside in.[1]

  • Decontamination: Decontaminate the spill area thoroughly according to established procedures.

  • Waste Disposal: Dispose of all spill cleanup materials as hazardous waste.

References

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